2-Hydroxy-1,4-benzoquinone

Catalog No.
S601731
CAS No.
2474-72-8
M.F
C6H4O3
M. Wt
124.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-1,4-benzoquinone

CAS Number

2474-72-8

Product Name

2-Hydroxy-1,4-benzoquinone

IUPAC Name

2-hydroxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

InChI

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H

InChI Key

GPLIMIJPIZGPIF-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(=CC1=O)O

Synonyms

2-Hydroxy-1,4-Benzoquinone; 2-Hydroxy-P-Benzoquinone; 2,5-Cyclohexadiene-1,4-Dione, 2-Hydroxy-; hydroxy-para-benzoquinone

Canonical SMILES

C1=CC(=O)C(=CC1=O)O

The exact mass of the compound 2-Hydroxy-1,4-benzoquinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of monohydroxy-1,4-benzoquinones in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile of 2-Hydroxy-1,4-benzoquinone

Author: Smolecule Technical Support Team. Date: February 2026

Property Description / Value
IUPAC Name 2-hydroxycyclohexa-2,5-diene-1,4-dione [1] [2]
Chemical Formula C₆H₄O₃ [1] [2] [3]
Average Molecular Weight 124.09 - 124.095 g/mol [2] [3]
CAS Registry Number 2474-72-8 [2] [3]
Melting Point 128 °C [3]
Predicted pKa 2.90 ± 0.30 [3]
SMILES O=C1C=CC(=O)C(O)=C1 [2]
InChI Key GPLIMIJPIZGPIF-UHFFFAOYSA-N [1] [2]

Synthesis and Biochemical Role

The available literature highlights several key contexts in which 2-hydroxy-1,4-benzoquinone is formed and functions.

  • Formation from 1,4-Benzoquinone: It can be synthesized through the reaction of 1,4-benzoquinone with hydrogen peroxide [1].
  • Role in Phenol Metabolism: It is identified as a byproduct in the metabolic pathway of phenols, such as 1,2,4-benzenetriol. The conversion between 1,2,4-benzenetriol and this compound is facilitated by specific enzymes like 1,2,4-benzenetriol dehydrogenase [1].
  • Intermediate in Melanin Synthesis: Research indicates that this compound is formed as an intermediate during the acidic oxidation of dopa (3,4-dihydroxyphenylalanine) in the melanin biosynthesis pathway [4].

The following diagram illustrates its role as a branch point in the melanogenesis pathway under different pH conditions:

melanin_pathway Dopa Dopa o_dopaquinone_H o_dopaquinone_H Dopa->o_dopaquinone_H Oxidation Pathway_A Leukodopachrome o_dopaquinone_H->Pathway_A pH > 4 Pathway_B 5-(2-carboxy-2-aminoethyl)-2-hydroxy-1,4-benzoquinone o_dopaquinone_H->Pathway_B pH < 4 Dopachrome Dopachrome Pathway_A->Dopachrome Pathway_B->Dopachrome slowly

Limitations and Further Research

Based on the search results, I was unable to locate detailed experimental protocols for synthesis or analysis, comprehensive pharmacological data, or specific signaling pathways for this compound. The information available is foundational.

To obtain the in-depth technical details required for a full whitepaper, I suggest the following steps:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or PubMed Central using the CAS Number (2474-72-8) and specific keywords like "synthesis protocol," "analytical method," or "pharmacokinetics."
  • Review Original Research: The foundational 1982 paper from the Journal of Biological Chemistry [4] would be a primary source to consult for its role in melanogenesis. Obtaining the full text may yield more experimental detail.
  • Explore Related Compounds: The search results contained extensive information on Thymoquinone (2-methyl-5-isopropyl-1,4-benzoquinone) [5], a related benzoquinone with documented pharmaceutical development challenges and strategies. While a different molecule, its data can provide a useful comparative framework.

References

An Overview of 2-Hydroxy-1,4-benzoquinone: Photochemistry and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

2-Hydroxy-1,4-benzoquinone (C6H4O3) is an organic compound derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group [1]. It is a key intermediate in the degradation of various pollutants and the metabolism of phenols [2] [3].

Photochemical Formation and Pathways

The formation and subsequent reactions of this compound (2-HBQ) are complex, involving both radical and non-radical pathways. The following diagram illustrates the core photochemical processes in aqueous solution, synthesized from multiple studies [4] [5] [6].

G 1,4-Benzoquinone (Q) 1,4-Benzoquinone (Q) Triplet State (Q*/Q₂*) Triplet State (Q*/Q₂*) 1,4-Benzoquinone (Q)->Triplet State (Q*/Q₂*) hv (254 nm) Photohydrate (HI_aq) Photohydrate (HI_aq) Triplet State (Q*/Q₂*)->Photohydrate (HI_aq) H₂O Addition (0.1-1 μs) Radical Intermediates Radical Intermediates Triplet State (Q*/Q₂*)->Radical Intermediates H-Abstraction (High [Q]) 1,2,4-Trihydroxybenzene 1,2,4-Trihydroxybenzene This compound (HOQ) This compound (HOQ) 1,2,4-Trihydroxybenzene->this compound (HOQ) Air Oxidation (ms-s) 1,2,4-Trihydroxybenzene->this compound (HOQ) Oxidation by Q Hydroquinone (QH₂) Hydroquinone (QH₂) 1,2,4-Trihydroxybenzene->Hydroquinone (QH₂) Reduces Q Polymerized Products\n('Humic Acid') Polymerized Products ('Humic Acid') This compound (HOQ)->Polymerized Products\n('Humic Acid') High [HOQ] Photohydrate (HI_aq)->1,2,4-Trihydroxybenzene Enolization (Non-Radical Path) Radical Intermediates->this compound (HOQ) Radical Path Radical Intermediates->Hydroquinone (QH₂) Radical Path

Diagram of the photochemical pathways of 1,4-benzoquinone in aqueous solution, showing the formation of this compound.

Key Experimental Observations from Transient Spectroscopy

Laser flash photolysis studies have identified several transient species in the photolysis of 1,4-benzoquinone and its chloro-substituted derivatives [4] [5]. The table below summarizes the key transient species and their characteristics.

Transient Species Formation Time Decay Time Key Spectral Features Role in Pathway
Triplet State (Q*/Q₂*) Within 20 ns laser pulse 0.1-1 μs λmax at 282 nm and ~410 nm [5] Primary excited state; precursor to all products
Photohydrate (HI_aq) 0.1-1 μs ~5 ms N/A Intermediate formed by water addition to triplet state
Hydroxyquinone Anion (QO⁻) 0.1-1 s Permanent Grows in at ~500 nm [4] Final stable oxidized product (HOQ)
Semiquinone Radical (·QH/Q·⁻) Microsecond scale Microsecond scale N/A Involved in radical pathway at high [Q] or with H-atom donors

Guidance for UV-Vis Spectral Analysis

While the search results do not contain a ready-to-use UV-Vis spectrum or parameters for this compound, you can determine these experimentally.

  • Apply General Principles: UV-Vis spectroscopy measures the absorption of light by a sample, governed by the Beer-Lambert Law (A = εcl), and is used for qualitative and quantitative analysis [7].
  • Anticipate Key Wavelengths: Based on the transient spectroscopy data [4] [5], you can expect significant activity in the UV region around 280 nm and in the visible region around 410 nm and 500 nm.
  • Design Your Experiment: Use a double-beam spectrophotometer for stability. Prepare solutions in water or acetonitrile-water mixtures [4] and use quartz cuvettes, which are transparent in the UV region [7]. Be aware that the compound can dimerize or polymerize at high concentrations [1] [6].
Suggested Experimental Protocol
  • Solution Preparation: Prepare a dilute solution (<0.2 mM) of 1,4-benzoquinone in an aqueous or aqueous-acetonitrile solvent [4]. Use a blank of pure solvent.
  • Irradiation: Irradiate the solution at 254 nm [4] using an appropriate light source.
  • Kinetic Monitoring: Use the spectrophotometer's kinetics mode to monitor the growth of absorbance around 500 nm, which corresponds to the formation of this compound [4].
  • Final Spectrum: Once the reaction is complete, record the full UV-Vis spectrum (e.g., from 200 nm to 600 nm) of the final solution to capture the characteristic peaks of this compound.

References

2-Hydroxy-1,4-benzoquinone NMR spectroscopy data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic NMR Signal

The table below consolidates the key identifying information and the one specific NMR signal found in the search results.

Property Value / Description
IUPAC Name 2-hydroxy-1,4-benzoquinone [1]
Other Names 2-hydroxy-p-benzoquinone [1]
CAS Registry Number 2474-72-8 [1]
Molecular Formula Information not located in search results
Specific NMR Data A singlet at δ 186.0 ppm (typical of a carbonyl carbon) was reported in a complex reaction mixture containing the compound [2].

Experimental Workflow for NMR Characterization

Based on the methodologies described in the search results, the following workflow outlines a general approach for characterizing a compound like this compound using NMR.

G Start Sample Preparation A Dissolve in deuterated solvent (e.g., CDCl₃) Start->A B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum B->C D Analyze Chemical Shifts Integration, Coupling C->D E Assign Peaks to Molecular Structure D->E

Flowchart for basic NMR characterization of an organic compound.

References

Physicochemical Properties of 2-Hydroxy-1,4-benzoquinone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data found for 2-Hydroxy-1,4-benzoquinone (CAS 2474-72-8).

Property Value Notes / Source
Molecular Formula C6H4O3 [1]
Molecular Weight 124.09 g/mol [1]
pKa 2.90 ± 0.30 Predicted value [1].
Melting Point 128 °C Solvent: Benzene [1].
Boiling Point 247.8 ± 40.0 °C Predicted value [1].
Density 1.531 ± 0.06 g/cm³ Predicted value [1].
Solubility Not Found Specific quantitative data is unavailable in the search results.

Experimental Context and Formation Pathways

While specific experimental protocols for measuring pKa and solubility are not provided in the search results, several sources describe the behavior of this compound in chemical and biological reactions, which provides valuable context for researchers.

  • Photochemical Formation: A key experimental context for this compound is its formation during the photolysis of aqueous 1,4-benzoquinone solutions [2] [3]. One study concluded that this compound is produced as a secondary product from the rapid reaction of the primary photoproduct, benzene-1,2,4-triol (hydroxyhydroquinone), with the starting 1,4-benzoquinone [2]. A more recent study reaffirmed that photolysis gives rise to this compound and hydroquinone with a quantum yield of Φ = 0.42, independent of pH and quinone concentration [3].

  • Enzymatic Interconversion: In biological systems, this compound is a metabolite in the degradation pathways of substances like gamma-hexachlorocyclohexane and 1,4-dichlorobenzene [4]. Its formation and consumption are facilitated by specific enzymes, as shown in the pathway below:

G A 1,2,4-Benzenetriol B This compound A->B Oxidation B->A Reduction C 1,4-Benzoquinone B->C H₂O C->B H₂O E1 1,2,4-Benzenetriol Dehydrogenase E1->A E2 This compound Reductase E2->B E3 This compound 2-Reductase E3->B

Diagram of the enzymatic interconversion between 1,2,4-Benzenetriol, this compound, and 1,4-Benzoquinone [5] [4].

Research Recommendations

Given the lack of comprehensive data in the search results, you may need to consult specialized sources or conduct experimental studies to obtain the missing information.

  • Consult Specialized Databases: For precise pKa and solubility values, it is recommended to query dedicated scientific databases such as SciFinder-n, Reaxys, or the EPA CompTox Chemistry Dashboard. These resources often contain curated experimental data that may not be freely available on the general web.
  • Experimental Determination: If literature data remains insufficient, consider experimental determination.
    • For pKa, techniques like potentiometric titration or UV-Vis spectrophotometry across a range of pH values can be used.
    • For aqueous solubility, the shake-flask method followed by a suitable analytical technique (e.g., HPLC) is a standard approach.

References

2-Hydroxy-1,4-benzoquinone metabolic pathways in microorganisms

Author: Smolecule Technical Support Team. Date: February 2026

Core Enzymatic Reaction and Function

The primary enzyme responsible for the metabolism of 2-HBQ is 2-hydroxy-1,4-benzoquinone reductase (EC 1.6.5.7) [1] [2].

  • Reaction Catalyzed: This enzyme catalyzes the reduction of 2-HBQ, using NADH and a proton (H⁺), to form 1,2,4-trihydroxybenzene (also known as hydroxyquinol) and NAD⁺ [1] [2] [3].
  • Cofactor: It is a flavoprotein that utilizes FMN as a prosthetic group [2].
  • Biological Role: This reduction is a critical step in microbial biodegradation pathways. It serves to "recycle" a reactive quinone produced from the auto-oxidation of hydroxyquinol back into a substrate that can be further cleaved by a dioxygenase [4].

Metabolic Pathways and Environmental Significance

2-HBQ reductase plays a specific role in the bacterial breakdown of several chlorinated and nitrated aromatic compounds. The table below summarizes the key degradation pathways where this enzyme is involved:

Pathway Key Intermediate Role of 2-HBQ Reductase
Gamma-Hexachlorocyclohexane (Lindane) Degradation [1] [5] 1,2,4-Trihydroxybenzene Converts 2-HBQ to 1,2,4-trihydroxybenzene [5].
1,4-Dichlorobenzene Degradation [1] [5] 1,2,4-Trihydroxybenzene Converts 2-HBQ to 1,2,4-trihydroxybenzene [5].
4-Aminophenol Metabolism (e.g., in Burkholderia sp. strain AK-5) [4] 1,2,4-Trihydroxybenzene Works with Fe-superoxide dismutase to counteract auto-oxidation of 1,2,4-trihydroxybenzene to 2-HBQ [4].
p-Nitrophenol (PNP) Degradation (via the hydroquinone pathway) [6] Hydroquinone A benzoquinone reductase (likely similar to 2-HBQ reductase) converts benzoquinone to hydroquinone [6].

The following diagram illustrates the central role of 2-HBQ reductase in these degradation pathways, particularly in managing the instability of 1,2,4-trihydroxybenzene.

G cluster_0 Chlorinated/Nitrated Aromatics cluster_1 Core Degradation Pathway Pollutants Pollutants (e.g., Lindane, 1,4-Dichlorobenzene, 4-Aminophenol) THB 1,2,4-Trihydroxybenzene (Hydroxyquinol) Pollutants->THB Previous Steps AutoOxidation Non-enzymatic Auto-Oxidation THB->AutoOxidation Diox 1,2,4-Trihydroxybenzene 1,2-Dioxygenase THB->Diox Ring Cleavage HBQ This compound (2-HBQ) AutoOxidation->HBQ  Produces HBQR 2-HBQ Reductase HBQ->HBQR Substrate HBQR->THB Reduces to MAL Maleylacetate Diox->MAL

The central role of 2-HBQ reductase in preventing the accumulation of 2-HBQ by recycling it back into the degradation pathway.

Experimental Insights and Protocol Considerations

Research on Burkholderia sp. strain AK-5 provides a deeper understanding of how this enzyme functions in a physiological context.

  • Coping with Auto-oxidation: The intermediate 1,2,4-trihydroxybenzene is unstable in vitro and readily auto-oxidizes to 2-HBQ. In the cell, 2-HBQ reductase works to convert this 2-HBQ back to 1,2,4-trihydroxybenzene, effectively "recycling" the substrate for the next enzyme in the pathway [4].
  • Synergy with Fe-SOD: The same study found that Fe-superoxide dismutase (Fe-SOD) plays a crucial, indirect role by scavenging superoxide radicals that promote the auto-oxidation step. Together, Fe-SOD and 2-HBQ reductase create a system that minimizes the loss of the pathway intermediate and allows for efficient flux towards maleylacetate [4].
  • Enzyme Purification and Identification: The enzyme from Burkholderia sp. strain AK-5 was purified to homogeneity. Its identity was confirmed by amino acid sequencing, which showed it had low identity to benzoquinone reductases from bacteria that degrade chlorinated phenols or nitrophenols, suggesting potential functional and structural diversity among these enzymes [4].

Key Quantitative Data

The following table consolidates specific quantitative and structural information about 2-HBQ reductase from the literature.

Aspect Details Source / Organism
Systematic Name NADH:this compound oxidoreductase IUBMB Enzyme Nomenclature [2]
Cofactor Flavin Mononucleotide (FMN) IUBMB Enzyme Nomenclature [2]
Inducing Compound 2,4,5-Trichlorophenoxyacetate Burkholderia cepacia AC1100 [2]
Enzyme Commission Number EC 1.6.5.7 [1] [2]

Research Implications and Notes

  • Redox Cycling: The interplay between 1,2,4-trihydroxybenzene auto-oxidation and 2-HBQ reduction can be seen as a redox cycle. Understanding its regulation is key for applications in bioremediation [4].
  • Substrate Specificity: The enzyme from Burkholderia sp. strain AK-5 was noted to have broad substrate specificity toward various benzoquinones, converting them to the corresponding 1,4-benzenediols [4].

References

Comprehensive Application Notes and Protocols: Detection of Superoxide Radicals Using 2-Hydroxy-1,4-benzoquinone (2-HBQ)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Principles

The detection and quantification of superoxide anion radicals (O₂•⁻) represents a critical challenge in biochemical research, environmental science, and drug development. Among various analytical approaches, 2-Hydroxy-1,4-benzoquinone (2-HBQ) has emerged as a valuable chemical tool for superoxide detection due to its specific reactivity and transformation pathways. Superoxide anion radicals play dual roles in biological systems, functioning as important signaling molecules at physiological concentrations while causing oxidative damage at elevated levels. The ability to accurately measure superoxide is therefore essential for understanding its involvement in cardiovascular diseases, neurodegenerative disorders, and environmental processes [1] [2].

2-HBQ occurs naturally as an autoxidation product of 1,2,4-benzenetriol (BT) in biological and environmental systems. This transformation represents a fundamental redox cycling process where the oxidation of BT to 2-HBQ simultaneously generates superoxide radicals, creating a cyclic system that can be exploited for detection purposes [3] [4]. The chemical basis for detection relies on the specific reactivity patterns between quinone structures and reactive oxygen species. Unlike parent quinones that may react preferentially with electrons in photocatalytic systems, hydroxylated quinones like 2-HBQ demonstrate enhanced selectivity for superoxide-mediated reactions, making them particularly valuable as detection agents [5]. The structural features of 2-HBQ, specifically the hydroxyl group at the 2-position, significantly influence its electrochemical properties and radical scavenging capabilities compared to non-hydroxylated benzoquinone analogs [6].

Experimental Protocols

Protocol 1: Superoxide Detection via 2-HBQ Formation from 1,2,4-Benzenetriol Autoxidation
2.1.1 Principle and Applications

This method exploits the natural autoxidation of 1,2,4-benzenetriol (BT) to 2-HBQ with simultaneous superoxide production. It is particularly useful for enzymatic studies where superoxide generation is coupled to metabolic pathways, such as in microbial degradation of phenolic compounds or cellular oxidative burst measurements. The protocol enables real-time monitoring of superoxide production through the quantification of 2-HBQ formation or the use of secondary superoxide detection probes [3] [4].

2.1.2 Reagents and Equipment
  • Reagents: 1,2,4-Benzenetriol (BT), Potassium phosphate buffer (pH 7.0-7.4), Superoxide dismutase (SOD), Catalase, NADH, 2-HBQ standard for calibration
  • Equipment: UV-VIS spectrophotometer, Fluorescence spectrometer, Thermostatted cell holder, Oxygen electrode (optional)
2.1.3 Step-by-Step Procedure
  • Reaction Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 0.1-0.5 mM BT in a final volume of 1 mL.

  • Temperature Control: Maintain the reaction temperature at 25°C or 37°C depending on the application using a thermostatted cell holder.

  • Inhibition Controls: For specificity confirmation, include parallel reactions with:

    • 50-100 U/mL superoxide dismutase (SOD)
    • 50-100 U/mL catalase
    • Combination of both enzymes
  • Monitoring: Measure the formation of 2-HBQ at 380-400 nm spectrophotometrically every 30 seconds for 10-15 minutes.

  • Quantification: Calculate superoxide production using the extinction coefficient for 2-HBQ (ε = 1.2 × 10⁴ M⁻¹ cm⁻¹ at 390 nm) or by HPLC quantification against a standard curve.

  • Validation: Confirm superoxide production using complementary methods such as cytochrome c reduction or SOD-inhibitable chemiluminescence when possible [3] [4].

Protocol 2: Direct Superoxide Detection Using 2-HBQ as a Redox Probe
2.2.1 Principle and Applications

This approach utilizes pre-formed 2-HBQ as a direct probe for superoxide detection in chemical, photocatalytic, or enzymatic systems. The method is based on the specific reduction of 2-HBQ to 1,2,4-benzenetriol by superoxide, which can be monitored through spectroscopic changes. This protocol is particularly valuable for environmental applications such as studying superoxide generation in atmospheric aqueous phases or photocatalytic systems [2] [5].

2.2.2 Reagents and Equipment
  • Reagents: 2-HBQ standard, Riboflavin or other photosensitizers, Oxygen-saturated buffer, Methanol or acetonitrile (for HPLC)
  • Equipment: UV-VIS spectrophotometer, HPLC system with fluorescence/UV detector, Photochemical reactor with 365 nm lamp, Laser flash photolysis system (for kinetic studies)
2.2.3 Step-by-Step Procedure
  • Superoxide Generation: Prepare an oxygen-saturated solution containing 10-50 μM riboflavin as a photosensitizer in appropriate buffer.

  • Probe Addition: Add 50-100 μM 2-HBQ to the reaction mixture.

  • Irradiation: Expose the solution to 365 nm light to initiate superoxide production via riboflavin photolysis.

  • Kinetic Monitoring: Follow the decrease in 2-HBQ absorbance at 390-400 nm or the formation of reduction products.

  • HPLC Analysis (Alternative Method):

    • Withdraw aliquots at timed intervals
    • Stop reaction by mixing with cold methanol
    • Separate using reverse-phase C18 column
    • Monitor 2-HBQ at 390 nm and reduction products using fluorescence detection (excitation 290 nm, emission 330 nm)
  • Specificity Control: Include reactions with SOD (50-100 U/mL) to confirm superoxide-dependent 2-HBQ reduction [2] [5].

Protocol 3: ESR Spin Trapping of Superoxide in Conjunction with 2-HBQ
2.3.1 Principle and Applications

This protocol combines the specificity of spin trapping with the redox cycling of 2-HBQ for unambiguous superoxide identification. When 2-HBQ is involved in redox processes, it can generate semiquinone radicals that are detectable by Electron Spin Resonance (ESR) spectroscopy. This method provides direct evidence of radical formation and is particularly valuable for studying superoxide production in complex biological systems or when investigating novel superoxide sources [7] [8] [6].

2.3.2 Reagents and Equipment
  • Reagents: Spin traps (DMPO, BMPO), 2-HBQ or BT, Metal chelators (DTPA), Buffers
  • Equipment: ESR spectrometer, Flat cells for aqueous samples, Gas-permeable Teflon tubing
2.3.3 Step-by-Step Procedure
  • Sample Preparation: In a reaction tube, mix 50-100 mM spin trap (DMPO or BMPO) with 0.1-1.0 mM 2-HBQ or BT in deoxygenated buffer.

  • Reaction Initiation: Add superoxide-generating system (e.g., hypoxanthine/xanthine oxidase, PMA-stimulated neutrophils, or photocatalytic system).

  • Transfer to ESR Cell: Quickly transfer the mixture to a flat cell or capillary suitable for ESR measurements.

  • ESR Parameters:

    • Center field: 3480 G
    • Modulation amplitude: 0.5-1.0 G
    • Microwave power: 10-20 mW
    • Scan time: 2-5 minutes
  • Spectrum Acquisition: Record spectra immediately after mixing and at regular intervals.

  • Data Interpretation: Identify superoxide-specific adducts (e.g., DMPO-OOH with characteristic splitting patterns) and compare with literature values [7] [8].

Table 1: Key Reaction Rate Constants for Superoxide Detection Methods

Reaction Rate Constant Conditions Reference
O₂•⁻ + 1,4-Benzoquinone 1.1 × 10⁹ L mol⁻¹ s⁻¹ Aqueous solution, pH 7.4 [2]
O₂•⁻ + DMPO ~10 L mol⁻¹ s⁻¹ pH 7.4 [7]
O₂•⁻ + BMPO >DMPO pH 7.4 [9]
O₂•⁻ + Fe(MGD)₂ Fast, stable complex Biological systems [7]

Data Analysis and Quantification

Spectrophotometric Quantification

The concentration of superoxide in systems utilizing 2-HBQ can be determined spectrophotometrically by monitoring the formation or depletion of 2-HBQ at its characteristic absorbance maximum between 390-400 nm. Using the extinction coefficient of 1.2 × 10⁴ M⁻¹ cm⁻¹ for 2-HBQ, the superoxide concentration can be calculated based on the stoichiometry of the reaction. In the BT autoxidation system, the formation of one 2-HBQ molecule corresponds to the generation of one superoxide radical, providing a direct quantitative relationship [3] [4]. For accurate quantification, it is essential to establish a calibration curve using authentic 2-HBQ standards across a concentration range of 1-100 μM. When monitoring BT depletion, the decrease in absorbance at 290-300 nm can be used, though this is less specific due to potential interference from reaction intermediates.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides superior specificity for quantifying 2-HBQ and its reduction products in complex mixtures. Reverse-phase C18 columns with isocratic or gradient elution using water-methanol or water-acetonitrile mobile phases are recommended. Detection can be achieved by UV absorbance at 390 nm for 2-HBQ or by fluorescence detection (excitation 290 nm, emission 330 nm) for reduced hydroquinone forms, which offers greater sensitivity. This method allows simultaneous quantification of multiple redox species, providing a comprehensive view of the superoxide-driven redox processes. The retention time for 2-HBQ under standard conditions is typically 8-10 minutes, while its reduction product 1,2,4-benzenetriol elutes earlier at 4-6 minutes [5].

ESR Data Interpretation

ESR spin trapping experiments generate complex spectra that require careful interpretation. The DMPO-OOH adduct characteristic of superoxide shows a primary nitrogen splitting (aN ≈ 14 G) and beta-hydrogen splitting (aH ≈ 11 G), which distinguishes it from other radical adducts. When using BMPO as a spin trap, the superoxide adduct exhibits superior stability and does not decompose to the hydroxyl radical adduct, unlike DMPO-OOH, providing more reliable identification [9] [7]. In systems involving 2-HBQ, additional radical signals may be observed corresponding to semiquinone radicals, which typically show a different splitting pattern with g-values around 2.004. Computer simulation of experimental spectra is recommended for accurate identification of multiple radical species present in complex systems.

Table 2: Comparison of Superoxide Detection Methods Using 2-HBQ

Method Sensitivity Specificity Time Resolution Applications
BT Autoxidation ~1 μM Moderate (SOD-inhibitable) Minutes Enzymatic studies, Microbial metabolism
Direct 2-HBQ Reduction ~0.1 μM High (with SOD control) Seconds to minutes Photocatalytic systems, Environmental samples
ESR Spin Trapping ~0.01 μM Very High Minutes Mechanistic studies, Radical identification
HPLC-Based Detection ~0.01 μM High Minutes (discrete) Complex mixtures, Product identification

Applications in Biological and Environmental Systems

Microbial Metabolism Studies

The 2-HBQ-based detection system has proven particularly valuable in studying microbial metabolism of phenolic compounds. In Rhodococcus sp. and Burkholderia sp., the transformation of resorcinol and 4-aminophenol proceeds through 1,2,4-benzenetriol as a key intermediate, which auto-oxidizes to 2-HBQ with concomitant superoxide production [3] [4]. These microorganisms have developed protective mechanisms involving Fe-superoxide dismutase and this compound reductase to detoxify the superoxide and recycle 2-HBQ back to BT, enabling metabolic flux through this pathway. The 2-HBQ detection system allows researchers to quantify oxidative stress in these systems and study the protective enzyme activities. This approach has been instrumental in understanding the biodegradation pathways of environmental pollutants and the adaptive responses of microorganisms to oxidative stress during metabolism of aromatic compounds.

Environmental Chemistry Applications

In atmospheric and aquatic chemistry, 2-HBQ and related quinones play important roles in the photochemical generation and consumption of reactive oxygen species. The reaction between benzoquinones and superoxide represents a significant transformation pathway for quinoid compounds in atmospheric aqueous environments [2]. Studies have demonstrated that superoxide-mediated reduction of 1,4-benzoquinone leads to the formation of hydroquinone as the main product, with the reaction proceeding at a diffusion-controlled rate (k = 1.1 × 10⁹ L mol⁻¹ s⁻¹). The 2-HBQ detection system provides insights into the redox cycling of quinones in environmental compartments, which has implications for understanding the oxidative potential of atmospheric aerosols, cloud water, and surface waters. These processes are particularly relevant for assessing the environmental fate of anthropogenic pollutants and their transformation products.

Photocatalytic Systems

In heterogeneous photocatalytic systems, 2-HBQ and related compounds serve as effective probes for quantifying superoxide radicals and photogenerated electrons. Research has shown that 1,4-benzoquinone primarily reacts with electrons under anaerobic conditions, while its hydroxylated derivatives show preferential reactivity with superoxide [5]. This selectivity enables researchers to distinguish between different reactive species in photocatalytic processes, which is crucial for optimizing catalysts for environmental remediation and energy applications. The detection system based on the 2-HBQ/1,2,4-benzenetriol redox couple provides a simple fluorescence-based method for monitoring superoxide formation kinetics, complementing more complex techniques like spin trapping and laser flash photolysis. These applications are particularly relevant for developing advanced oxidation technologies for water treatment and air purification.

Technical Considerations and Troubleshooting

Specificity Controls and Validation

The primary limitation of superoxide detection methods is ensuring specificity, as various redox-active species can interfere with the detection chemistry. For all protocols utilizing 2-HBQ, inclusion of superoxide dismutase (SOD) as a specificity control is essential. A significant inhibition of the signal by SOD (typically 50-100 U/mL) confirms the involvement of superoxide. However, it is important to note that some quinones can directly inhibit SOD activity, potentially complicating interpretation [3]. Additional controls should include catalase to rule out hydrogen peroxide-mediated effects and metal chelators (e.g., DTPA) to minimize Fenton chemistry contributions. When studying complex biological systems, multiple detection approaches should be employed to validate results, as each method has unique strengths and potential artifacts.

Optimization and Interference Management

pH optimization is critical for 2-HBQ-based detection systems, as the autoxidation rate of 1,2,4-benzenetriol and the redox potential of quinone species are strongly pH-dependent. Most biological applications use neutral pH (7.0-7.4), while environmental studies may require different pH conditions relevant to specific compartments. Oxygen concentration must be maintained throughout experiments, as oxygen is required for both superoxide generation and the autoxidation process. For prolonged incubations, antioxidant degradation should be considered, particularly with light-sensitive compounds like riboflavin used in photochemical superoxide generation. When using fluorescence-based detection, inner filter effects can be significant at high analyte concentrations and should be corrected by dilution or mathematical correction.

The following diagram illustrates the core detection mechanism and experimental workflow:

G BT 1,2,4-Benzenetriol (BT) Autooxidation Non-enzymatic autooxidation BT->Autooxidation Superoxide Superoxide (O₂•⁻) Autooxidation->Superoxide HBQ 2-Hydroxy-1,4- benzoquinone (2-HBQ) Autooxidation->HBQ Superoxide->HBQ redox cycling Detection Detection Methods HBQ->Detection Spec Spectrophotometric (390-400 nm) Detection->Spec HPLC HPLC Analysis Detection->HPLC ESR ESR Spin Trapping Detection->ESR SOD SOD Inhibition Control SOD->Superoxide

Conclusion

The detection of superoxide radicals using This compound provides a versatile and informative approach for studying oxidative processes across biological, environmental, and chemical systems. The methods outlined in these application notes leverage the specific redox chemistry between superoxide and quinoid compounds, offering researchers multiple options depending on their specific application needs, available instrumentation, and required sensitivity. The autoxidation pathway of 1,2,4-benzenetriol to 2-HBQ represents a naturally occurring superoxide source that can be harnessed for detection purposes, while the direct use of 2-HBQ as a redox probe enables specific superoxide quantification in complex matrices.

When implementing these protocols, researchers should carefully consider the inherent limitations of each method, particularly regarding specificity, potential interferences, and the dynamic range of detection. The integration of multiple complementary approaches and appropriate controls is strongly recommended to validate experimental findings. As research on reactive oxygen species continues to evolve, the 2-HBQ-based detection system remains a valuable tool for elucidating the roles of superoxide in health, disease, and environmental processes, contributing to advances in drug development, environmental remediation, and fundamental redox biology.

References

2-Hydroxy-1,4-benzoquinone as electron acceptor in photocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: 2-Hydroxy-1,4-benzoquinone in Photocatalysis

1. Introduction this compound (HOQ) is a significant derivative formed during the aqueous photolysis of 1,4-benzoquinone (Q) [1]. Its role in photocatalytic processes is complex; while it is a product of one pathway, its subsequent behavior in a photocatalytic system, particularly concerning electron acceptance, is an area of active investigation. The photohydroxylation of 1,4-benzoquinone can proceed via dual pathways: a free-radical route dominant at high quinone concentrations and a non-radical pathway at low concentrations [1]. Understanding these mechanisms is crucial for researchers and drug development professionals exploring advanced oxidation processes for degrading organic pollutants or synthesizing complex organic molecules.

2. Quantitative Data Summary The following tables consolidate key quantitative data from mechanistic studies on the photolysis of 1,4-benzoquinone, which yields HOQ.

Table 1: Key Photolytic Reaction Parameters for 1,4-Benzoquinone

Parameter Value Conditions / Notes
Quantum Yield (Φ) for HOQ & QH₂ 0.42 Independent of pH and [Q]; formation from precursor triplet [1].
Triplet Decay Rate (k) (2 → 3.8) x 10⁶ s⁻¹ Increases non-linearly with [Q] = 0.2 mM → 10 mM [1].
Equilibrium Constant (K) 5500 ± 1000 M⁻¹ For monomeric triplet (Q*) and exciplex (Q₂*) equilibrium [1].

Table 2: Reaction Rates of Benzoquinone Triplet/Exciplex with Scavengers

Scavenger Rate Constant (M⁻¹ s⁻¹) Reaction Type
DMSO 2.7 x 10⁹ Physical Quenching [1].
O₂ ~2 x 10⁹ Physical Quenching [1].
Methanol 4.2 x 10⁷ H-abstraction [1].
Ethanol 6.7 x 10⁷ H-abstraction [1].
2-Propanol 13 x 10⁷ H-abstraction [1].

3. Experimental Protocols This section provides a detailed methodology for studying the photolysis of 1,4-benzoquinone, which results in the formation of this compound.

Protocol: Investigating the Photohydroxylation of 1,4-Benzoquinone in Aqueous Solution

3.1. Materials and Reagents

  • Chemicals: 1,4-Benzoquinone (Q) (high purity, e.g., ≥99.5%), high-performance liquid chromatography (HPLC) grade solvents for mobile phase preparation (e.g., acetonitrile, acidified deionized water), hydrogen peroxide (H₂O₂, 30% w/w) if studying additive effects, phosphate buffers for pH-controlled studies [1] [2].
  • Water: Use deionized water of high purity (e.g., 18 MΩ·cm resistivity).
  • Composite Materials (Optional): For adsorption-photocatalysis synergy studies, a composite material like TiO₂-coated activated carbon (TiO₂/AC) tissue can be used [2].

3.2. Equipment and Instrumentation

  • Photoreactor: A batch loop reactor or an annular reactor equipped with a UV light source. The wavelength should be appropriate for exciting 1,4-benzoquinone (e.g., UVA) [2].
  • Analytical Instrumentation:
    • High-Performance Liquid Chromatography (HPLC) system with a UV detector (set to 254 nm) and a C18 reverse-phase column for quantifying phenol, HOQ, and other intermediates [2] [1].
    • Laser Flash Photolysis (LFP) setup for transient absorption spectroscopy to study triplet state kinetics and radical formation [1].
    • Total Organic Carbon (TOC) analyzer to monitor mineralization.
    • Spectrophotometer for Chemical Oxygen Demand (COD) measurements (note: H₂O₂ interferes with the dichromate method for COD) [2].

3.3. Experimental Procedure A. Sequential Adsorption-Photocatalysis (Batch Process) This procedure is adapted from studies using composite materials [2].

  • Adsorption in Dark: In the reactor, add a specified mass of the composite adsorbent-photocatalyst (e.g., 17g of TiO₂/AC sheet) to the aqueous phenol solution (0.5-5.0 g/L concentration range). Stir in the dark until adsorption equilibrium is reached (this may take several hours to days). Periodically sample and filter (0.25 μm nylon filter) for HPLC analysis to determine the adsorbed amount [2].
  • In-situ Photocatalytic Regeneration: After adsorption saturation, initiate UV irradiation to commence the photocatalytic oxidation step. To enhance regeneration efficiency, add H₂O₂ as an electron scavenger (optimal molar ratio of [H₂O₂] to [pollutant] is typically between 10 and 100) [2]. Monitor the concentration of phenol and its degradation products (including HOQ) over time via HPLC.
  • Repetition: The sequence of adsorption and photocatalytic regeneration can be repeated for multiple cycles to assess the stability and reusability of the material.

B. Direct Aqueous Photolysis Study This procedure focuses on the fundamental chemistry of HOQ formation [1].

  • Solution Preparation: Prepare an aqueous solution of 1,4-benzoquinone within a concentration range of 0.2 mM to 10 mM. The solution may be buffered as needed (e.g., with phosphate buffer), noting that phosphate can react with the excited quinone to form other products like 2-phosphato-1,4-benzoquinone [1].
  • Photolysis: Transfer the solution to the photoreactor and initiate UV irradiation. Maintain constant temperature (e.g., 25°C).
  • Kinetic Sampling: Withdraw samples at regular time intervals. Analyze them immediately using HPLC to track the decay of 1,4-benzoquinone and the formation of HOQ, hydroquinone, and other intermediates like 1,2,4-trihydroxybenzene.
  • Transient Species Analysis: Use Laser Flash Photolysis to directly observe the triplet state of benzoquinone and the subsequent formation of radical species (e.g., benzosemiquinone •QH) on a microsecond timescale.

4. Visualization of Workflow The following diagram, generated using Graphviz, illustrates the sequential adsorption-photocatalytic regeneration process described in Protocol A.

Title: Adsorption & Photocatalytic Regeneration Workflow

G Start Start: Polluted Aqueous Solution Adsorb Adsorption Phase (Composite in Dark) Start->Adsorb Add Composite Material Regenerate Photocatalytic Regeneration (UV + H₂O₂) Adsorb->Regenerate Adsorption Saturated Repeat Repeat Cycle? Regenerate->Repeat Pollutants Oxidized Repeat->Adsorb Yes End End: Purified Solution & Regenerated Material Repeat->End No

References

Application Notes and Protocols for 2-Hydroxy-1,4-benzoquinone in Heterogeneous Photocatalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Hydroxy-1,4-benzoquinone in Photocatalysis

This compound (2-HBQ) is a significant compound in photocatalytic studies, primarily functioning as a key reaction intermediate in the degradation pathways of various aromatic pollutants. Its presence and transformation are critical in processes involving the breakdown of chlorinated phenols and other persistent organic contaminants in water. In heterogeneous photocatalysis, 2-HBQ is often detected during the oxidation of simpler phenolic compounds like catechol and chlorohydroquinone (CHQ) [1]. Furthermore, its redox properties make it a valuable probe molecule for investigating charge transfer mechanisms on photocatalytic surfaces, as it can participate in reactions with both photogenerated electrons and superoxide radical anions [2]. Understanding the behavior of 2-HBQ is therefore essential for optimizing degradation processes and developing more efficient photocatalytic systems.

Application Note 1: 2-HBQ as an Intermediate in Photocatalytic Degradation

Background and Significance

The photocatalytic degradation of 2-chlorophenol (2-CP) over titanium dioxide (TiO₂) is a model reaction for studying the removal of aromatic pollutants from water. Research has demonstrated that 2-HBQ is a recognizable intermediate in this process. Its formation and subsequent disappearance are linked to the overall efficiency of the mineralization process. The presence of metal deposits, such as silver, on the TiO₂ catalyst can significantly influence the concentration levels of 2-HBQ observed during the reaction [1]. Monitoring this compound provides insights into the oxidation pathway and helps in evaluating catalyst performance.

Experimental Protocol

This protocol outlines the methodology for observing 2-HBQ as an intermediate during the photocatalytic degradation of 2-chlorophenol, based on the work of Shchukin et al. (2004) [1].

Materials:

  • Photocatalyst: TiO₂ (e.g., Degussa P25, ~80% anatase, ~20% rutile)
  • Target Pollutant: 2-Chlorophenol (2-CP), reagent grade
  • Reference Standards: this compound (2-HBQ), Chlorohydroquinone (CHQ), Catechol (CT)
  • Solvent: Purified water (e.g., resistivity >18 MΩ·cm)
  • Chemicals for Catalyst Modification: Silver nitrate (AgNO₃)

Equipment:

  • Photochemical reactor with a quartz window (e.g., 100 mL cylindrical flask)
  • UV light source (e.g., high-pressure mercury lamp, 125 W)
  • Appropriate optical filters (e.g., transmitting λ > 340 nm)
  • High-Performance Liquid Chromatography (HPLC) system with UV detector and reverse-phase C18 column
  • Magnetic stirrer
  • Surface area analyzer (e.g., BET method)

Procedure:

  • Catalyst Preparation (Ag/TiO₂):

    • Prepare an aqueous solution of AgNO₃ (e.g., 10⁻³ mol L⁻¹).
    • Add TiO₂ powder to the solution (e.g., 100 mg in 50 mL).
    • Irradiate the suspension with UV light for a controlled duration (e.g., 2 seconds to 4 minutes) to photodeposit silver.
    • Filter the suspension, wash the solid thoroughly, and dry it at 333 K.
    • Determine the final silver content by chemical analysis.
  • Photocatalytic Reaction:

    • Prepare an aerated aqueous solution of 2-CP (e.g., 10⁻³ mol L⁻¹, pH 4.5).
    • Add the photocatalyst (TiO₂ or Ag/TiO₂) to the solution (e.g., 2 g L⁻¹).
    • Place the suspension in the reactor and stir in the dark for 1.5 hours to establish adsorption/desorption equilibrium.
    • Begin irradiation while maintaining continuous stirring and aeration.
    • Withdraw samples at regular time intervals.
  • Analysis and Quantification:

    • Centrifuge or filter the samples to remove catalyst particles.
    • Analyze the supernatant using HPLC with a UV detector set at 254 nm.
    • Use a ternary mobile phase (e.g., methanol, water, acetonitrile) for separation.
    • Identify 2-HBQ, CHQ, and other intermediates by comparing their retention times with those of authentic standards.
    • Quantify concentrations using calibrated peak areas.

The workflow below illustrates the key experimental steps.

G Start Start Experiment Prep Catalyst Preparation (Ag/TiO₂ photodeposition) Start->Prep Reaction Set up Photocatalytic Reaction (2-CP + Catalyst, dark equilibrium) Prep->Reaction Irradiate Begin UV Irradiation with continuous stirring/aeration Reaction->Irradiate Sample Withdraw Aliquots at timed intervals Irradiate->Sample Analyze Analyze by HPLC-UV (Identify/quantify 2-HBQ, CHQ) Sample->Analyze End End Experiment Analyze->End

Key Data and Observations

The table below summarizes the effect of silver loading on the photocatalytic degradation rate of 2-CP and the related behavior of intermediates, including 2-HBQ [1].

Table 1: Influence of Ag Loading on TiO₂ for 2-Chlorophenol Degradation

Ag Loading (wt%) Relative 2-CP Removal Rate Observation on Intermediates (e.g., 2-HBQ)
0 (Bare TiO₂) Baseline Expected formation and degradation of 2-HBQ via established pathways.
5 × 10⁻⁶ ~3x decrease vs. baseline Not specified, but overall rate is significantly inhibited.
1.6 × 10⁻⁴ Lower than baseline Not specified.
6.0 × 10⁻⁴ ~1.5x increase vs. baseline Shift in quinone-hydroquinone equilibrium; higher oxidizing power favors formation of oxidized products like 2-HBQ from CHQ.
9.0 × 10⁻⁴ ~5x decrease vs. 6.0×10⁻⁴ loading High Ag loading promotes charge recombination, reducing overall efficiency and intermediate transformation.

Application Note 2: 2-HBQ in Photocatalytic Mechanism Probing

Background and Significance

A sophisticated application of 1,4-benzoquinone (BQ) and its derivatives, such as 2-HBQ, involves their use as molecular probes to quantify the presence and activity of key reactive species in photocatalytic systems, specifically photogenerated electrons (e⁻) and superoxide radical anions (O₂⁻•). A 2021 study established that 1,4-benzoquinone (BQ) can act as an effective electron scavenger in anoxic environments, being quantitatively reduced to 1,4-hydroquinone (H₂Q). Subsequently, the degradation of H₂Q was found to be dependent on O₂⁻• radicals, providing a pathway to measure this species [2].

Experimental Protocol

This protocol describes a fluorescence-based method for determining electron and superoxide radical concentrations using the BQ/H₂Q redox couple [2].

Materials:

  • Photocatalyst: TiO₂ or other semiconductor of interest.
  • Probe Molecules: 1,4-Benzoquinone (BQ), 1,4-Hydroquinone (H₂Q).
  • Solvent: Purified water.
  • Gases: Argon (or N₂) for anoxic atmosphere; Oxygen (or air) for oxic atmosphere.

Equipment:

  • Photochemical reactor suitable for controlled atmosphere.
  • UV light source.
  • Fluorescence spectrophotometer.

Procedure:

  • Determination of Electrons (under Anaerobic Conditions):

    • Prepare a suspension of the photocatalyst in purified water.
    • Purge the suspension with Argon to eliminate dissolved oxygen.
    • Add 1,4-Benzoquinone (BQ) to the anoxic suspension.
    • Irradiate the suspension with UV light.
    • Monitor the formation of 1,4-hydroquinone (H₂Q) over time using fluorescence spectroscopy. The concentration of H₂Q is directly related to the number of photogenerated electrons that reacted with BQ.
  • Determination of Superoxide Radicals (O₂⁻•):

    • Prepare a suspension of the photocatalyst in purified water under an oxic atmosphere.
    • Add 1,4-hydroquinone (H₂Q) directly to the suspension.
    • Irradiate with UV light.
    • Monitor the degradation rate of H₂Q via fluorescence spectroscopy. The rate of H₂Q degradation is dependent on the concentration of O₂⁻• radicals, allowing for their indirect measurement.

The logical relationship between the probe molecules and the measured species is as follows.

Application Note 3: The Biological Pathway Context

Background and Significance

While not a heterogeneous photocatalytic process, the enzymatic transformation of 2-HBQ in microbial degradation pathways provides a valuable biological context. In environmental bioremediation, bacteria such as Burkholderia cepacia utilize the enzyme This compound reductase to process 2-HBQ. This enzyme catalyzes the reduction of 2-HBQ to 1,2,4-trihydroxybenzene (hydroxyquinol) using NADH as a cofactor [3] [4]. This pathway is integral to the natural breakdown of chlorinated compounds like gamma-hexachlorocyclohexane and 1,4-dichlorobenzene [5] [4]. Understanding this biological step highlights the parallel strategies used in nature and technology to manage recalcitrant organic pollutants.

Pathway Diagram

The following diagram illustrates the key steps in this enzymatic reaction.

G Enzyme This compound Reductase (Flavoprotein, FMN) NAD NAD⁺ Enzyme->NAD TriOH 1,2,4-Trihydroxybenzene (Hydroxyquinol) Enzyme->TriOH TwoHBQ This compound (2-HBQ) TwoHBQ->Enzyme NADH NADH + H⁺ NADH->Enzyme

Conclusion

This compound serves as a multi-faceted compound in environmental remediation studies. In heterogeneous photocatalysis, it acts as a critical reaction intermediate whose concentration profile can be used to diagnose and optimize the performance of advanced oxidation processes, particularly in the degradation of chlorophenols. Furthermore, the redox chemistry of the benzoquinone/hydroquinone pair provides a powerful, fluorescence-based tool for quantifying fundamental photocatalytic activity, specifically the generation of electrons and superoxide radicals. These application notes and protocols provide researchers with a foundation to integrate the analysis of 2-HBQ into their experimental workflows, thereby enabling a deeper understanding of reaction mechanisms and catalyst efficiency.

References

Application Notes: Fluorescence Measurement of O₂⁻ Radicals with Hydroquinone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides detailed methodologies for detecting superoxide anions (O₂⁻) using hydroquinone-based fluorescent probes, specifically Dihydroethidium (DHE) and 3'-p-(aminophenyl) fluorescein (APF), for research and drug development.

Scientific Background and Principles

Reactive oxygen species (ROS), including superoxide anions (•O₂⁻), hydroxyl radicals (HO•), and singlet oxygen (¹O₂), are implicated in various physiological and pathological processes such as ischemia-reperfusion injury, aging, and neurodegenerative diseases [1]. Accurate detection of specific ROS is crucial for understanding their roles.

  • Dihydroethidium (DHE): A cell-permeable hydroquinone derivative that is highly selective for O₂⁻ [1]. Upon oxidation by O₂⁻, it is hydroxylated to form 2-hydroxyethidium, which intercalates into DNA and exhibits strong red fluorescence. This specific reaction allows for the discrimination of O₂⁻ from other ROS [1].
  • APF as a Potential Probe: While APF is known to react with hydroxyl radicals and singlet oxygen [2], its interaction with O₂⁻ is less direct and specific. Its utility may lie in complex systems where multiple ROS are generated and can be differentiated using specific quenchers.

Detailed Experimental Protocols

Protocol 1: Detection of Superoxide in Live Cells using Dihydroethidium (DHE)

This protocol is designed for detecting intracellular superoxide production using fluorescence microscopy or flow cytometry.

1. Reagents and Equipment

  • Dihydroethidium (DHE, CAS No. 104821-25-2): Prepare a 5 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C protected from light [1].
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Cell culture medium (without serum or phenol red for the assay)
  • Fluorescence microscope or flow cytometer with appropriate filters (Excitation: ~400 nm, Emission: ~590 nm for the specific O₂⁻ product) [1]
  • Cell culture incubator

2. Staining Procedure

  • Cell Preparation: Culture adherent cells on sterile glass coverslips or prepare a suspension of cells in a centrifuge tube. Ensure cells are at a healthy, sub-confluent density (e.g., 70-80% confluency).
  • Loading with DHE: Replace the culture medium with fresh medium containing 1–5 µM DHE. The optimal concentration should be determined empirically for each cell type.
  • Incubation: Incubate the cells for 30 minutes at 37°C in a humidified, 5% CO₂ incubator, protected from light.
  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove excess, non-specific dye.

3. Induction and Detection

  • Induce Superoxide Production: Expose the cells to the desired experimental stimulus (e.g., treatment with a pro-oxidant compound).
  • Imaging/Acquisition: For microscopy, use an excitation filter around 400 nm and collect emission at ~590 nm to maximize specificity for the 2-hydroxyethidium product [1]. For flow cytometry, use similar laser and detector settings.
  • Controls: Always include the following controls:
    • Untreated, unstained cells: For background autofluorescence.
    • Untreated, stained cells: For basal superoxide levels.
    • Stimulated, stained cells: For experimental measurement.
    • Specificity Control (Recommended): Pre-incubate cells with a superoxide scavenger like Tempol (5 mM) before DHE loading and stimulation to confirm the signal is O₂⁻-dependent.
Protocol 2: Differentiating ROS in Cell-Free Systems using APF

This protocol uses APF in a cell-free system to detect hydroxyl radicals generated via the Fenton reaction and outlines how to differentiate the signal from that of singlet oxygen [2].

1. Reagents and Equipment

  • APF (3'-p-(aminophenyl) fluorescein): Prepare a stock solution in dimethylformamide (DMF) and store as recommended [2].
  • Fenton Reaction Reagents: Ferrous ammonium sulfate (FAS, Fe(NH₄)₂(SO₄)₂) and Hydrogen Peroxide (H₂O₂) [2].
  • Quenchers: Dimethyl sulfoxide (DMSO) for hydroxyl radicals, Sodium Azide (NaN₃) for singlet oxygen [2].
  • Fluorometer or fluorescence plate reader (Ex/Em: 492/525 nm) [2].

2. Experimental Procedure

  • In a cuvette or plate well, add the following to 100 mM phosphate buffer (pH 7.0):
    • 3 µM APF [2]
    • 300 µM FAS [2]
    • Quencher (if used): e.g., 0.02% - 1% DMSO or 1 mM NaN₃ [2].
  • Place in the fluorometer and establish a stable baseline.
  • Initiate the reaction by adding 300 µM H₂O₂ [2].
  • Monitor the increase in fluorescence at 525 nm (upon 492 nm excitation) for 120 seconds or until the signal stabilizes [2].

3. Data Interpretation

  • A significant increase in fluorescence in the presence of the Fenton reagents indicates radical generation.
  • DMSO quenching suggests the signal is from hydroxyl radicals.
  • NaN₃ quenching suggests the signal is from singlet oxygen.
  • Enhancement of fluorescence with NaN₃ in the Fenton system, as noted in one study, indicates complex chemistry and underscores the need for careful control experiments [2].

Summary of Key Probe Data

Table 1: Characteristics of Hydroquinone-Derived Fluorescent Probes for ROS Detection

Probe Name Primary ROS Detected Selectivity Notes Excitation/Emission Maxima Key Experimental Consideration
Dihydroethidium (DHE) Superoxide (O₂⁻) Oxidation by O₂⁻ yields 2-hydroxyethidium; specific excitation at ~400 nm [1]. Ex ~400 nm, Em ~590 nm (for 2-OH product) [1] Use high purity; can oxidize in resting cells; specific filters are crucial.
APF HO•, ONOO⁻, ¹O₂ Also reacts with ¹O₂; less sensitive to O₂⁻ and H₂O₂; can be used with DMSO/NaN₃ for differentiation [2]. Ex 492 nm, Em 525 nm [2] ~35x more sensitive than HPF for ¹O₂; fluorescence enhanced by NaN₃ in •OH-generating system [2].
HPF HO•, ONOO⁻ Similar to APF but insensitive to HOCl [2]. Ex 492 nm, Em 525 nm [2] Lower baseline sensitivity compared to APF [2].

Table 2: Example Quenching Data for APF in a Cell-Free Fenton System (from [2])

Experimental Condition APF Fluorescence (Units) HPF Fluorescence (Units)
Fe²⁺ + H₂O₂ (Fenton Control) 6,117 ± 420 1,339 ± 75
+ 1 mM NaN₃ 28,560 ± 175 31,295 ± 203
+ 1% DMSO 170 ± 18 37 ± 11
+ 0.1% DMSO 680 ± 35 148 ± 36
+ 0.02% DMSO 2,980 ± 806 630 ± 25

Experimental Design and Workflow

The following diagrams outline the core detection mechanism and experimental workflow.

Detection Mechanism of DHE

DHE_Mechanism DHE Dihydroethidium (DHE) Product 2-Hydroxyethidium DHE->Product Oxidation Superoxide Superoxide (O₂⁻) Superoxide->Product Specific For DNA DNA Product->DNA Intercalates into Fluorescence Red Fluorescence (Ex ~400 nm / Em ~590 nm) DNA->Fluorescence Yields

Experimental Workflow for APF

Critical Considerations for Researchers

  • Probe Specificity is Context-Dependent: No fluorescent probe is absolutely specific. DHE's oxidation product must be identified (e.g., by HPLC) for conclusive O₂⁻ detection, and the use of specific quenchers/scavengers is essential for APF [1] [2].
  • Control Experiments are Mandatory: Include all relevant controls (vehicle, scavengers, unstained) to accurately interpret fluorescence changes.
  • Potential Artifacts: Be aware that DHE can undergo some oxidation in resting cells, and the common solvent DMSO can act as a potent hydroxyl radical quencher at concentrations as low as 0.02% [1] [2].
  • Instrument Calibration: Ensure your fluorescence detector is properly calibrated for the specific excitation/emission wavelengths of the oxidative products, not just the parent probe.

References

Comprehensive Application Notes: Utilizing 2-Hydroxy-1,4-Benzoquinone in Electron Transfer Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Hydroxy-1,4-benzoquinone in Electron Transfer Studies

This compound (HOQ) represents a biologically and electrochemically significant quinone compound that serves as a critical redox mediator in various electron transfer processes. This compound occupies an important position in both environmental biodegradation pathways and enzymatic redox systems, making it an invaluable tool for studying electron transfer mechanisms. HOQ occurs naturally as an intermediate in the photolysis of 1,4-benzoquinone in aqueous solutions, where it forms alongside hydroquinone as secondary products, while benzene-1,2,4-triol serves as the primary photochemical product [1] [2]. The compound's significance extends to biological systems where it functions as a substrate for specific oxidoreductases, particularly This compound reductase (EC 1.6.5.7), which catalyzes the reduction of HOQ to 1,2,4-trihydroxybenzene using NADH as an electron donor [3].

The structural features of HOQ that contribute to its electrochemical utility include its quinone redox system and the electron-withdrawing hydroxyl group at the 2-position, which significantly influences its reduction potential and interaction with biological electron carriers. These properties enable HOQ to participate in various electron transfer cascades, particularly in microbial degradation pathways of chlorinated aromatic compounds [4] [5]. In biological systems, microorganisms such as Burkholderia sp. strain AK-5 utilize specialized enzymes to manage HOQ's redox cycling, including Fe-superoxide dismutase which prevents auto-oxidation of 1,2,4-trihydroxybenzene to HOQ, and This compound reductase that converts HOQ back to 1,2,4-trihydroxybenzene [5]. This coordinated enzymatic activity ensures efficient electron flow through biodegradation pathways while minimizing oxidative stress.

Electrochemical Properties & Quantitative Profiling

The redox characteristics of this compound and related compounds define their functionality in electron transfer processes. Systematic electrochemical analysis reveals that HOQ possesses a reduction potential of -535.4 mV (vs. Ag/AgCl), which positions it favorably for mediating electrons to biological acceptors like NADP+ (-520 mV) [6]. This strategic potential enables HOQ to participate in various electron transfer cascades where it can effectively receive electrons from donors and transfer them to biological targets. The compound's reduction potential is significantly more negative than simpler quinones like 1,4-benzoquinone (-158.6 mV) and 1,4-naphthoquinone (-288.6 mV), reflecting the substantial influence of the hydroxyl substituent on its electrochemical behavior [6].

Table 1: Comparative Electrochemical Properties of Quinone-Based Electron Mediators

Compound Molecular Weight Reduction Potential (mV vs. Ag/AgCl) Electron Transfer Efficiency
This compound 174.15 -535.4 Moderate to High
1,4-Benzoquinone 108.09 -158.6 Low
1,4-Naphthoquinone 158.15 -288.6 Low to Moderate
2-Methyl-1,4-naphthoquinone 172.18 -411.7 Moderate
2,6-Dimethoxy-1,4-benzoquinone 168.15 -292.7 Low to Moderate
Methyl viologen 186.25 -697.5 / -1029.5 High (with dehydrogenation concerns)
Ethyl viologen 214.31 -701.5 / -992.3 High (without dehydrogenation)

The electrochemical behavior of HOQ must be considered within the broader context of electron mediator classification. Compared to bipyridine compounds like methyl viologen and ethyl viologen which exhibit two distinct reduction waves at approximately -700 mV and -1000 mV, HOQ displays a single reduction wave, indicating a simpler redox mechanism [6]. This characteristic, combined with its intermediate reduction potential, makes HOQ particularly useful for studying biological electron transfer to NADP+ and similar cofactors. When selecting electron mediators for specific applications, researchers must consider not only the reduction potential but also molecular size, chemical stability, and potential side reactions. For instance, while methyl viologen effectively mediates electrons to NADP+, it can cause undesirable dehydrogenation of NADPH, whereas ethyl viologen with slightly larger substituents avoids this side reaction while maintaining efficient electron transfer [6].

Experimental Protocols & Methodologies

Electrochemical Characterization of HOQ

Objective: This protocol describes the comprehensive electrochemical characterization of this compound using cyclic voltammetry to determine its redox properties and electron transfer capabilities.

Materials:

  • This compound (≥95% purity)
  • Phosphate buffer saline (PBS, pH 7.4)
  • Argon gas (high purity)
  • NADP+ (if studying biological electron transfer)
  • Electrochemical cell with three-electrode configuration

Equipment Setup:

  • Electrochemical analyzer (e.g., BAS ALS Model 612E)
  • Working electrode: Glassy carbon (3 mm diameter)
  • Counter electrode: Platinum wire
  • Reference electrode: Ag/AgCl (3 M KCl)
  • Oxygen-free environment maintained by argon purging

Procedure:

  • Prepare a 1 mM stock solution of this compound in deoxygenated PBS (pH 7.4).
  • Transfer 6 mL of the stock solution to the electrochemical cell.
  • Purge the solution with argon for 15 minutes to remove dissolved oxygen.
  • Set the electrochemical parameters:
    • Voltage range: +1.0 V to -1.5 V (vs. Ag/AgCl)
    • Scan rate: 50 mV/s
    • Temperature: 25°C
  • Perform an initial cyclic voltammetry scan without NADP+ to establish the baseline redox profile.
  • Add NADP+ to final concentrations of 1 mM and 2 mM while maintaining constant mediator concentration.
  • Record cyclic voltammograms after each addition, noting changes in reduction and oxidation currents.
  • Determine the electron transfer efficiency by comparing peak currents in the presence and absence of NADP+.

Key Observations: The characteristic cyclic voltammogram of HOQ should exhibit a reversible redox couple with a formal reduction potential of approximately -535 mV. Upon addition of NADP+, an increase in the reduction current coupled with a decrease in the oxidation current indicates successful electron transfer from reduced HOQ to NADP+ [6]. This mediated electron transfer manifests as catalytic current enhancement in the voltammogram, providing quantitative data on electron transfer rates and efficiency.

Enzymatic Activity Assay for this compound Reductase

Objective: To measure the enzymatic reduction of HOQ to 1,2,4-trihydroxybenzene catalyzed by this compound reductase using spectrophotometric detection.

Principle: The assay monitors the NADH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) that accompanies the reduction of HOQ to 1,2,4-trihydroxybenzene. The decrease in absorbance directly correlates with enzymatic activity [3] [5].

Reaction Mixture:

  • 50 mM potassium phosphate buffer (pH 7.4)
  • 0.1 mM NADH
  • 0.05 mM this compound (freshly prepared)
  • Enzyme extract (appropriately diluted to give linear reaction rates)
  • Total volume: 1 mL

Procedure:

  • Prepare the reaction mixture in a 1 cm pathlength quartz cuvette, excluding the enzyme.
  • Pre-incubate the mixture at 30°C for 3 minutes.
  • Initiate the reaction by adding the enzyme extract and mix rapidly.
  • Immediately monitor the decrease in absorbance at 340 nm for 3 minutes.
  • Calculate enzyme activity using the formula: Activity (U/mL) = (ΔA₃₄₀ × Vᵣ × DF) / (ε × L × Vₑ × t) Where:
    • ΔA₃₄₀ = Change in absorbance per minute
    • Vᵣ = Total reaction volume (mL)
    • DF = Dilution factor
    • ε = Extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)
    • L = Pathlength (cm)
    • Vₑ = Enzyme volume (mL)
    • t = Time (minutes)

Interpretation: One unit of enzyme activity is defined as the amount that oxidizes 1 μmol of NADH per minute under the specified conditions. The specific activity is expressed as units per mg of protein [5]. For accurate kinetic parameter determination, vary the HOQ concentration (0.01-0.2 mM) while maintaining saturated NADH levels (0.1 mM).

Pathway Analysis & Electron Transfer Mechanisms

Metabolic Pathway Integration

This compound functions as a critical metabolic intermediate in several biodegradation pathways, particularly for chlorinated aromatics and phenolic compounds. The compound occupies a strategic position in the chlorocyclohexane and chlorobenzene degradation pathway (KEGG pathway rn00361), where it serves as a branch point between oxidative and reductive metabolic routes [4]. In microbial systems such as Burkholderia sp. strain AK-5, HOQ is generated through the non-enzymatic auto-oxidation of 1,2,4-trihydroxybenzene, a reaction that proceeds rapidly under physiological conditions. This auto-oxidation represents a metabolic challenge that organisms overcome through the coordinated action of specialized enzymes, including Fe-superoxide dismutase and this compound reductase [5].

Table 2: Enzymes Involved in HOQ Metabolism and Their Characteristics

Enzyme EC Number Reaction Catalyzed Cofactor Requirement Inhibitors/Sensitivities
This compound reductase EC 1.6.5.7 HOQ + NADH + H+ → 1,2,4-trihydroxybenzene + NAD+ NADH, FMN Quinone analogues
Fe-superoxide dismutase EC 1.15.1.1 2O₂⁻ + 2H+ → H₂O₂ + O₂ Fe²⁺ Azide, cyanide
1,2,4-Trihydroxybenzene 1,2-dioxygenase EC 1.13.11. 1,2,4-Trihydroxybenzene + O₂ → maleylacetic acid Fe²⁺ Oxidizing agents

The metabolic flow through HOQ is tightly regulated to prevent the accumulation of reactive oxygen species that can occur during quinone redox cycling. The cooperative action of Fe-superoxide dismutase and this compound reductase creates a protective system that minimizes oxidative damage while maintaining metabolic flux toward maleylacetic acid, which subsequently enters the TCA cycle [5]. This elegant biochemical strategy highlights nature's solution to the challenges posed by reactive quinone intermediates like HOQ, demonstrating how electron transfer processes are optimized to balance metabolic efficiency with cellular protection.

Electron Transfer Mechanisms

The electron transfer mechanisms involving HOQ can be visualized through the following diagram that illustrates its role in metabolic pathways and electrochemical systems:

HOQ_ElectronTransfer Electron Transfer Pathways Involving this compound Electrode Electrode HOQ_red 2-Hydroxy-1,4- benzoquinone (Red) Electrode->HOQ_red e⁻ transfer (E = -535.4 mV) NADP NADP NADPH NADPH Enzyme This compound Reductase NADPH->Enzyme e⁻ donation HOQ_ox 2-Hydroxy-1,4- benzoquinone (Ox) HOQ_ox->HOQ_red Reduction HOQ_red->NADP e⁻ transfer HOQ_red->NADPH e⁻ transfer THB 1,2,4-Trihydroxy- benzene HOQ_red->THB Non-enzymatic conversion MAA Maleylacetic Acid THB->MAA 1,2,4-Trihydroxybenzene 1,2-dioxygenase AutoOx Auto-oxidation THB->AutoOx + O₂ Enzyme->HOQ_ox Reduction SOD Fe-Superoxide Dismutase SOD->AutoOx Inhibits AutoOx->HOQ_ox + O₂

The electron transfer mechanism of HOQ operates through dual pathways encompassing both electrochemical and enzymatic processes. In electrochemical systems, HOQ accepts electrons directly from electrodes at its characteristic reduction potential of -535.4 mV, subsequently donating these electrons to biological acceptors like NADP+ [6]. This mediated electron transfer bypasses the kinetic barriers associated with direct electron transfer to complex biomolecules. In enzymatic systems, This compound reductase catalyzes the NADH-dependent reduction of HOQ to 1,2,4-trihydroxybenzene, employing FMN as a prosthetic group to facilitate this hydride transfer [3]. The enzyme demonstrates broad substrate specificity toward various benzoquinones, but shows particular efficiency with HOQ, highlighting their co-evolution for efficient electron channeling.

The redox cycling behavior of HOQ presents both challenges and opportunities in biological systems. Without proper regulation, HOQ can undergo continuous oxidation and reduction, generating reactive oxygen species that cause oxidative stress. However, organisms like Burkholderia sp. strain AK-5 have evolved protective mechanisms where Fe-superoxide dismutase scavenges superoxide radicals generated during HOQ redox cycling, while this compound reductase redirects electrons productively through the degradation pathway [5]. This coordinated enzyme system ensures that electron transfer through HOQ remains coupled to productive metabolism rather than dissipating as oxidative damage.

Research Applications & Implications

Biocatalysis and Industrial Applications

The unique electron transfer properties of this compound make it particularly valuable in the field of biocatalysis, where it facilitates coupling between electrochemical systems and NADPH-dependent enzymes. As identified in recent studies, HOQ belongs to a class of electron mediators that effectively shuttle electrons from electrodes to biological cofactors, enabling the regeneration of NADPH for oxidoreductase-catalyzed reactions [6]. This application addresses a fundamental challenge in industrial enzymology – the efficient recycling of expensive cofactors that would otherwise make large-scale biotransformations economically unviable. Compared to bipyridine-based mediators like methyl viologen, HOQ offers the advantage of not promoting undesirable side reactions such as NADPH dehydrogenation, making it particularly suitable for sustained bioprocess operations.

In synthetic biology applications, HOQ-mediated electron transfer enables the integration of abiotic and biotic systems for specialized chemical production. The compound's intermediate reduction potential allows it to bridge the gap between inorganic electrodes and biological redox partners, facilitating novel biosynthetic pathways that leverage both electrochemical and enzymatic steps. Furthermore, the involvement of HOQ in degradation pathways for environmental pollutants suggests applications in bioremediation technologies, where engineered systems could exploit its electron transfer capabilities to accelerate the breakdown of chlorinated aromatics and other persistent organic pollutants [4] [5].

Environmental Biodegradation and Toxicology

This compound plays a pivotal environmental role in the biodegradation of various chlorinated phenolic compounds, serving as a key intermediate in metabolic pathways that ultimately lead to complete mineralization of these pollutants. Microorganisms capable of metabolizing chlorinated phenols typically employ sophisticated enzyme systems that generate HOQ as part of a detoxification cascade [4]. Understanding the electron transfer processes involving HOQ provides critical insights for optimizing bioremediation strategies for contaminated sites, particularly for persistent compounds like pentachlorophenol and 2,4-dichlorophenol that undergo microbial degradation through pathways involving HOQ.

From a toxicological perspective, HOQ represents both a hazard and protective target in chemical exposure scenarios. While the compound itself can participate in redox cycling and generate oxidative stress, the enzymatic systems that manage HOQ – particularly this compound reductase and Fe-superoxide dismutase – serve protective functions that mitigate its potential toxicity [5]. This dual nature informs risk assessment for chemical exposures and the development of protective strategies against quinone-mediated toxicity. Research on HOQ electron transfer mechanisms has therefore contributed significantly to understanding the fundamental biochemical processes that underlie cellular defense against redox-active toxicants.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • HOQ Instability: this compound exhibits limited stability in aqueous solutions, particularly under alkaline conditions or when exposed to light. This instability manifests as gradual color changes and precipitation. Solution: Prepare fresh HOQ solutions daily in deoxygenated buffers, store in amber vials at 4°C, and minimize exposure to light during experiments. Verify concentration spectrophotometrically before critical experiments (ε = 1.2-1.5 mM⁻¹cm⁻¹ at 340-380 nm, depending on pH).

  • Non-Linear Kinetics: Enzymatic assays with this compound reductase may show non-linear initial rates due to competing non-enzymatic reactions. Solution: Include appropriate controls without enzyme to correct for non-enzymatic NADH oxidation. Use higher enzyme concentrations to ensure that enzymatic rates dominate the observed kinetics, and maintain strict temperature control as auto-oxidation rates are highly temperature-dependent.

  • Electrode Fouling: During electrochemical experiments, HOQ and its reaction products can adsorb to electrode surfaces, causing progressive signal deterioration. Solution: Implement regular electrode cleaning protocols between scans using appropriate solvents and polishing procedures. Consider using pulsed electrochemical detection methods or rotating disk electrodes to minimize fouling effects during prolonged experiments.

Data Interpretation Guidelines

When analyzing electron transfer data involving HOQ, researchers should consider several key factors for accurate interpretation: First, the reversibility of redox couples in cyclic voltammetry provides crucial information about the stability of the reduced HOQ species – quasi-reversible behavior often indicates subsequent chemical reactions following electron transfer. Second, in enzymatic studies, the comparison of catalytic rates with different quinone substrates reveals specificity patterns that inform understanding of biological electron transfer preferences. The enzyme this compound reductase typically shows highest activity with its natural substrate but may demonstrate significant activity with analogue compounds [3] [5].

For accurate quantification of electron transfer efficiency, researchers should employ multiple complementary approaches: electrochemical measurements provide thermodynamic and kinetic parameters, spectrophotometric assays quantify reaction rates, and chromatographic methods (HPLC) can verify product formation and identify potential side products. This multi-method approach is particularly important when studying complex systems such as the coordinated action of Fe-SOD and HOQ reductase in preventing auto-oxidation of 1,2,4-trihydroxybenzene [5]. Correlation of data across these different methodological platforms provides the most robust understanding of HOQ-mediated electron transfer processes.

Conclusion

This compound serves as a versatile electron mediator with significant applications across electrochemical studies, enzymatic investigations, and environmental biodegradation research. Its well-defined reduction potential of -535.4 mV positions it ideally for shuttling electrons between abiotic systems and biological molecules, particularly in the challenging task of NADP+ reduction. The methodological approaches outlined in these application notes – from electrochemical characterization to enzymatic assays – provide researchers with robust tools for investigating electron transfer processes using this biologically relevant quinone. As research continues, HOQ-based electron transfer systems hold promise for advancing bioelectrochemical technologies, environmental remediation strategies, and fundamental understanding of biological redox processes.

References

preparation of 2-Hydroxy-1,4-benzoquinone standard for HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Hydroxy-1,4-benzoquinone

Before attempting preparation, understanding the basic chemical identity of your target analyte is crucial. The table below summarizes key information from chemical databases [1] [2].

Property Description for this compound
IUPAC Name 2-Hydroxycyclohexa-2,5-diene-1,4-dione [1] [2]
Chemical Formula C6H4O3 [1] [2]
Average Mass 124.095 g·mol⁻¹ [1]
Monoisotopic Mass 124.01604 [1]
SMILES O=C1C=CC(=O)C(O)=C1 [1]
InChI Key GPLIMIJPIZGPIF-UHFFFAOYSA-N [1]
CAS Number 2474-72-8 [1]

Insights from Related Quinone Research

Research on similar quinoid compounds provides important cautions for handling and preparing this compound.

  • Sensitivity to Alkaline Conditions: One study on 2,6-dimethoxy-1,4-benzoquinone (a related compound) showed that it undergoes structural transformation in alkaline environments, leading to the formation of hydroxylated derivatives [3]. This suggests that the pH of your solvent system must be carefully controlled to avoid degrading your standard.
  • Spontaneous Dimerization: this compound is noted to dimerize spontaneously via peroxo bridges [2]. This reactivity implies that solutions of the standard may not be stable for long periods, underscoring the need for fresh preparation and careful storage.
  • Handling of Quinones: General information about 1,4-benzoquinone indicates that it is sensitive to strong acids and alkalis, which cause condensation and decomposition [4]. This characteristic is likely shared by its hydroxylated derivative.

Proposed Workflow for Standard Preparation

Given the lack of a direct protocol, the following workflow outlines a logical approach based on general analytical practices and the specific cautions noted above. You will need to optimize critical steps like concentration and solvent selection based on your HPLC instrument's sensitivity and your specific analytical requirements.

Start Start Standard Preparation Step1 Weigh Pure this compound Start->Step1 Step2 Dissolve in Suitable Solvent (e.g., HPLC-grade Methanol) Step1->Step2 Step3 Briefly Sonicate to Ensure Complete Dissolution Step2->Step3 Step4 Dilute Serially to Target Concentration Step3->Step4 Step5 Filter through 0.22 µm or 0.45 µm Membrane Filter Step4->Step5 Step6 Transfer to HPLC Vial Step5->Step6 Caution CAUTION: Prepare Freshly & Avoid Prolonged Storage Step6->Caution Finish Analyze by HPLC Step6->Finish

Critical Experimental Considerations

  • Solvent Selection: Use a high-purity, HPLC-grade solvent that ensures good solubility and is compatible with your HPLC mobile phase. Methanol or acetonitrile are common starting points.
  • Stability is Key: Due to its tendency to dimerize [2], it is highly recommended to prepare the standard solution fresh before each use. Avoid storing the solution for extended periods, even at recommended temperatures.
  • Solution Handling: Protect the standard solution from prolonged exposure to light and air, as these factors can accelerate decomposition reactions common to quinones.

Source for Qualified Reference Materials

For the most reliable results in quantitative analysis, using a Certified Reference Material (CRM) is best practice. Pharmaceutical secondary standards, like the one available for 1,4-benzoquinone, are certified for use in HPLC and traceable to primary standards [5]. You can search chemical suppliers like Sigma-Aldrich (URL provided in search results [5]) for available qualified reference materials for this compound.

References

2-Hydroxy-1,4-benzoquinone as substrate for quinone reductase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Hydroxy-1,4-benzoquinone Reductase

This compound reductase (HBQR; EC 1.6.5.7) is a flavoprotein that utilizes FMN as a prosthetic group and plays a critical role in the bacterial degradation pathways of various environmental pollutants, including gamma-hexachlorocyclohexane, 1,4-dichlorobenzene, and 4-aminophenol [1] [2] [3].

The primary reaction catalyzed by HBQR is the NADH-dependent reduction of this compound to 1,2,4-trihydroxybenzene (also known as hydroxyquinol) [1] [3] [4]. This reaction is crucial because it salvages unstable intermediates in degradation pathways. For instance, during 4-aminophenol metabolism, the intermediate 1,2,4-trihydroxybenzene spontaneously auto-oxidizes to this compound. HBQR converts this quinone back to the hydroquinone, allowing the metabolic pathway to proceed efficiently and preventing the accumulation of reactive quinones [2] [5]. The enzyme from Burkholderia cepacia is inducible by compounds like 2,4,5-trichlorophenoxyacetate [3].

Experimental Protocol: Enzyme Activity Assay

This protocol describes a standard spectrophotometric method to measure HBQR activity by monitoring the oxidation of NADH [2] [3].

Materials
  • Purified Enzyme Sample: HBQR, purified from a suitable source like Burkholderia sp. strain AK-5 [2].
  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
  • Substrate Solution: 1 mM this compound (or a substrate analogue like 2,6-dimethoxy-1,4-benzoquinone) in assay buffer [2].
  • Co-factor Solution: 0.2 mM NADH in assay buffer.
  • Spectrophotometer equipped with a kinetic analysis program.
  • Cuvettes.
Procedure
  • Prepare Reaction Mixture: Pipette 980 µL of assay buffer into a cuvette.
  • Add Co-factor: Add 10 µL of the NADH solution to the cuvette and mix gently. The final concentration of NADH will be approximately 2 µM.
  • Establish Baseline: Place the cuvette in the spectrophotometer and allow the absorbance at 340 nm to stabilize.
  • Initiate Reaction: Add 10 µL of the purified enzyme preparation to the cuvette and mix rapidly.
  • Record Data: Immediately start recording the decrease in absorbance at 340 nm (A₃₄₀) for 2-3 minutes. The oxidation of NADH to NAD⁺ results in this decrease.
  • Run Controls: Perform a control reaction without the enzyme to account for any non-enzymatic oxidation of NADH. Perform another control without the substrate to confirm that the observed activity is substrate-dependent.
Data Analysis
  • Calculate the rate of NADH oxidation using the linear portion of the decrease in A₃₄₀.
  • The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
  • One unit of enzyme activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified assay conditions.
  • Enzyme activity (U/mL) = (ΔA₃₄₀ / min) / (6.22) × (Total Volume (mL) / Sample Volume (mL))

Quantitative Data on Enzyme Function

The table below summarizes key functional information about HBQR from the literature.

Property Description / Value Source Organism
Systematic Name NADH:this compound oxidoreductase [1] [3]
Cofactor FMN (Flavin Mononucleotide) [3]
Reaction This compound + NADH + H⁺ ⇌ 1,2,4-trihydroxybenzene + NAD⁺ [1] [3]
Primary Role Reduces quinone intermediates back to hydroquinones to enable productive metabolism and prevent accumulation of auto-oxidation products. [2] [5]
Substrate Specificity Broad specificity toward benzoquinones, including this compound and 2,6-dimethoxy-1,4-benzoquinone. [2]

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the role of HBQR in the context of a bacterial metabolic pathway, such as the degradation of 4-aminophenol.

Diagram 1: The Salvage Role of HBQR in 4-Aminophenol Metabolism. The pathway shows how the unstable intermediate 1,2,4-trihydroxybenzene auto-oxidizes (red arrow) to this compound. HBQR (green arrow) catalyzes the NADH-dependent reduction of this quinone back to the hydroquinone, effectively "salvaging" the metabolite so it can be productively channeled to maleylacetic acid by a dioxygenase enzyme [2] [5].

Key Considerations for Researchers

  • Enzyme Source: HBQR has been identified and purified from various bacterial species, notably Burkholderia sp. (e.g., strain AK-5 and AC1100) [1] [2].
  • Induction Conditions: When working with bacterial cultures, note that the expression of HBQR can be induced by specific compounds. For example, in Burkholderia cepacia, the enzyme is inducible by 2,4,5-trichlorophenoxyacetate [3].
  • Synergy with Fe-SOD: Research indicates that Fe-superoxide dismutase (Fe-SOD) works synergistically with HBQR. Fe-SOD scavenges superoxide radicals that promote the auto-oxidation of 1,2,4-trihydroxybenzene, thereby reducing the substrate loss, while HBQR recycles any quinone that is formed back to the hydroquinone [2] [5].

References

photolysis of 1,4-benzoquinone in water producing 2-Hydroxy-1,4-benzoquinone

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Introduction

The photochemical decomposition of 1,4-benzoquinone in water is a reaction of significant interest in environmental chemistry and pharmaceutical sciences. Early work established that irradiation of aqueous BQ solutions leads to the formation of benzene-1,2,4-triol as the primary photoproduct, which subsequently reacts with unchanged BQ to form hydroquinone and 2-hydroxy-1,4-benzoquinone as secondary products in equimolar quantities [1]. Modern transient absorption spectroscopy has further elucidated this pathway, identifying the triplet state of BQ and a photohydrate as key short-lived intermediates [2]. This document provides a detailed experimental protocol for observing this reaction, quantifying its products, and understanding its underlying mechanism.

Reaction Mechanism and Kinetics

The photolysis of BQ is a multi-step process involving both photochemical and thermal (dark) reactions. The overall mechanism, consolidated from multiple studies, is illustrated below.

G Photolysis of 1,4-Benzoquinone in Water BQ 1,4-Benzoquinone (BQ) Triplet Triplet State BQ (Lifetime: ns to µs) BQ->Triplet 254 nm Hydrate Photohydrate (HI_aq) (Lifetime: ~5 ms) Triplet->Hydrate H₂O ~0.1-1 µs Triol Benzene-1,2,4-triol (Primary Product) Hydrate->Triol Rearrangement HQ Hydroquinone (QH₂) Triol->HQ + BQ (Secondary Rxn) OHBQ This compound (Secondary Product) Triol->OHBQ + BQ (Secondary Rxn) HQ->OHBQ Oxidation Polymer Polymerized Products (e.g., 'Humic Acid') OHBQ->Polymer High Conc.

  • Primary Photoprocess: Upon absorption of a 254 nm photon, BQ enters an excited triplet state within nanoseconds [2]. This triplet state reacts with water over microseconds to form a photohydrate (HI_aq), detectable by transient UV-Vis spectroscopy and transient conductivity due to proton release [2].
  • Formation of Primary Product: The photohydrate rearranges to form benzene-1,2,4-triol, identified as the sole primary photoproduct [1].
  • Secondary "Dark" Reactions: Benzene-1,2,4-triol rapidly reacts with another molecule of BQ in a non-photochemical step. This secondary reaction produces hydroquinone and this compound in equimolar quantities [1].
  • pH Dependence: The reaction pathway is pH-sensitive. The secondary reaction is suppressed between pH 4 and 6, making benzene-1,2,4-triol the chief observed product [1]. At higher concentrations, 2-OH-BQ can polymerize to form humic acid-like substances [1].

Experimental Protocol

This protocol outlines the procedure for conducting the photolysis of 1,4-benzoquinone and quantifying the formation of this compound.

Materials and Equipment

Materials:

  • 1,4-Benzoquinone (BQ): Pharmaceutical Secondary Standard or Certified Reference Material is recommended for high purity [3].
  • Solvents: High-purity water, acetonitrile (for mixed solvent systems).
  • pH adjustment: Aqueous solutions of HCl and NaOH.

Equipment:

  • Photoreaction vessel (e.g., quartz cuvette or immersion well reactor).
  • UV Light Source: Low-pressure mercury lamp emitting at 254 nm.
  • Spectrophotometer: UV-Vis spectrophotometer for steady-state analysis.
  • pH-Stat Titrator: For monitoring proton release kinetics in real-time [4].
  • HPLC System: Equipped with a UV-Vis or photodiode array (PDA) detector for product separation and quantification.
Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a 0.1-0.2 mM aqueous solution of 1,4-benzoquinone. This low concentration favors complete photoconversion to hydroxyquinones and hydroquinone over radical pathways [2].
    • Adjust the pH of the solution as required for your study (e.g., pH 4-6 to study benzene-1,2,4-triol, or a broader range to observe secondary products).
  • Photolysis:

    • Place the BQ solution in the photoreaction vessel. For homogeneous irradiation, use a quartz vessel transparent to 254 nm light.
    • Irradiate the solution under constant stirring with the 254 nm UV lamp. Flush the solution with an inert gas (e.g., N₂) if anaerobic conditions are required.
    • Monitor the reaction progress by tracking the decrease in BQ's characteristic absorbance (~245 nm, ~290 nm) and the increase in product absorbances (~350-500 nm for hydroxyquinones) via periodic spectrophotometric measurements [2] [1].
  • Product Quantification (HPLC):

    • Withdraw aliquots at regular time intervals.
    • Inject aliquots into the HPLC system. A reverse-phase C18 column is typically suitable.
    • Use an isocratic or gradient elution method with a mobile phase such as water/acetonitrile.
    • Identify and quantify 2-OH-BQ and hydroquinone by comparing their retention times and UV spectra with those of authentic standards.
Key Experimental Parameters

Table 1: Key Experimental Conditions for BQ Photolysis.

Parameter Recommended Condition Notes & Variations
BQ Concentration < 0.2 mM Minimizes radical side reactions [2]
Irradiation Wavelength 254 nm Matches BQ absorption maximum
Solvent Water or Water/Acetonitrile (1:1) Acetonitrile can improve solubility [2]
Quantum Yield (Φ) ~0.8 - 1.2 (for chloro-BQs) Varies with substituents; lower for trichloro-BQ (Φ ~0.4) [2]
Critical pH Range 4 - 6 Suppresses secondary reaction, isolating benzene-1,2,4-triol [1]

Analytical Methods and Data Analysis

Spectrophotometric Monitoring

The reaction can be followed in real-time by UV-Vis spectroscopy. The decay of BQ's absorption is accompanied by a bathochromic shift and the appearance of new bands, indicating the formation of hydroxylated products which absorb at longer wavelengths [2] [1].

pH-Stat Titration Kinetics

The pH-stat method is powerful for tracking proton-generating steps.

  • Principle: The formation of the photohydrate (HI_aq) from the triplet state involves the release of a proton, causing a transient increase in conductance. The subsequent formation of the QO⁻ anion results in a permanent conductance change [2] [4].
  • Procedure: Set the pH-stat to maintain a constant pH. The volume of titrant (base) added over time is directly proportional to the proton release rate.
  • Data Analysis: The kinetic trace of titrant volume vs. time provides direct insight into the rates of the transient (0.1-10 µs) and permanent protonation events [2]. Mathematical models can be applied to these traces to extract kinetic constants [4].

Table 2: Characteristic Properties of Key Chemical Species.

Species UV-Vis Absorption λ_max (approx.) Role in Mechanism Key Characteristic
1,4-Benzoquinone (BQ) ~245 nm, ~290 nm Starting Material Decreases with irradiation [1]
Triplet State BQ Detectable by transient spectroscopy Reactive Excited State Forms within 20 ns, decays in µs [2]
Benzene-1,2,4-triol - Primary Photoproduct Sole primary product; unstable [1]
2-OH-Benzoquinone ~500 nm (QO⁻ anion) Final Secondary Product Grows in over 0.1-1 s [2]
Hydroquinone (QH₂) - Final Secondary Product Forms in equimolar amount with 2-OH-BQ [1]

Safety and Handling

1,4-Benzoquinone is a hazardous material and requires strict safety controls.

  • Hazard Classification: It is classified as acutely toxic via inhalation and oral routes (Acute Tox. 3), causes severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1), is a skin sensitizer (Skin Sens. 1), and is mutagenic (Muta. 2) [3].
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat. Manipulate the solid compound inside a fume hood to prevent inhalation of dust or vapors.
  • Storage: Store as a flammable solid at 2-8°C [3].

Applications and Significance

Understanding the photolysis of benzoquinones is critical in several fields:

  • Environmental Chemistry: Chloro- and other substituted benzoquinones can be environmental pollutants. Understanding their photodegradation pathways is essential for assessing their fate and persistence in aquatic systems [2].
  • Pharmaceutical Development: As a pharmaceutical secondary standard, the stability of BQ under light is a key quality control parameter [3]. Knowledge of its photoproducts, including potentially reactive species like 2-OH-BQ, is vital for ensuring drug safety and efficacy.
  • Organic Synthesis: This reaction provides a route to synthesize hydroxylated and other substituted quinones, which are important structural motifs in natural products and bioactive molecules.

References

reducing metal contamination in 2-Hydroxy-1,4-benzoquinone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Metal Contamination: Sources and Solutions

Contamination Source Mitigation Strategy Key Experimental Details
Metal Reagents (e.g., Zinc (Zn) dust used in synthesis [1]) Post-synthesis Purification: Liquid-liquid extraction with toluene or diethyl ether; washing with sodium hydroxide solution and brine [1]. Use multiple solvent portions (e.g., 3x300 mL toluene). Washing sequences (e.g., NaOH, brine) are critical for removing ionic and organic impurities [1].
Metal Equipment Use Alternative Materials: Employ glass-lined reactors, Teflon stirrers, and other non-metallic equipment to prevent leaching. Ensure equipment is acid-resistant, especially if acidic or basic conditions are used during workup [1].
Reagent Impurities Source High-Purity Materials: Use reagent-grade starting materials (e.g., 1,4-benzoquinone) without further purification [1]. "Reagent-grade" chemicals are typically sufficient, but check supplier specifications for trace metal content if contamination persists [1].

Detailed Synthesis and Purification Protocol

The following workflow is adapted from a published synthesis of a related compound, 2-cyclohexene-1,4-dione, which involves a key step using zinc dust [1]. You can adapt this general protocol for your specific synthesis of 2-Hydroxy-1,4-benzoquinone.

Start: 1,4-Benzoquinone\nin Dichloromethane Start: 1,4-Benzoquinone in Dichloromethane Cool to 0°C Cool to 0°C Start: 1,4-Benzoquinone\nin Dichloromethane->Cool to 0°C Add Reagents\n(Maintain temp < 8°C) Add Reagents (Maintain temp < 8°C) Cool to 0°C->Add Reagents\n(Maintain temp < 8°C) Stir: 1h at 0°C,\n0.5h at Room Temp Stir: 1h at 0°C, 0.5h at Room Temp Add Reagents\n(Maintain temp < 8°C)->Stir: 1h at 0°C,\n0.5h at Room Temp Remove Solvent\n(Rotary Evaporation) Remove Solvent (Rotary Evaporation) Stir: 1h at 0°C,\n0.5h at Room Temp->Remove Solvent\n(Rotary Evaporation) Add Hexane\n(Promote Precipitation) Add Hexane (Promote Precipitation) Remove Solvent\n(Rotary Evaporation)->Add Hexane\n(Promote Precipitation) Collect Crude Product\n(Suction Filtration) Collect Crude Product (Suction Filtration) Add Hexane\n(Promote Precipitation)->Collect Crude Product\n(Suction Filtration) Reduction Step\n(Add Zn Dust in Acetic Acid) Reduction Step (Add Zn Dust in Acetic Acid) Collect Crude Product\n(Suction Filtration)->Reduction Step\n(Add Zn Dust in Acetic Acid) Heat to 70-80°C for 1h Heat to 70-80°C for 1h Reduction Step\n(Add Zn Dust in Acetic Acid)->Heat to 70-80°C for 1h Cool to Room Temperature Cool to Room Temperature Heat to 70-80°C for 1h->Cool to Room Temperature Filter to Remove\nSolid Zn Residues Filter to Remove Solid Zn Residues Cool to Room Temperature->Filter to Remove\nSolid Zn Residues Liquid-Liquid Extraction\n(e.g., with Toluene) Liquid-Liquid Extraction (e.g., with Toluene) Filter to Remove\nSolid Zn Residues->Liquid-Liquid Extraction\n(e.g., with Toluene) Wash Extracts\n(NaOH, Brine) Wash Extracts (NaOH, Brine) Liquid-Liquid Extraction\n(e.g., with Toluene)->Wash Extracts\n(NaOH, Brine) Dry over\nSodium Sulfate Dry over Sodium Sulfate Wash Extracts\n(NaOH, Brine)->Dry over\nSodium Sulfate Final Product\n(Purified) Final Product (Purified) Dry over\nSodium Sulfate->Final Product\n(Purified)

Key Steps for Metal Removal [1]:

  • Filtration: After the reduction step, the gray solids (spent zinc) are removed by suction filtration and washed with acetic acid. Caution: These solids can become hot due to air oxidation and should be processed promptly.
  • Liquid-Liquid Extraction: The filtrate is concentrated and then diluted with water. The product is extracted from the aqueous mixture into an organic solvent like toluene or diethyl ether.
  • Washing: The combined organic extracts are washed sequentially with:
    • Water to remove water-soluble impurities.
    • 10% Sodium Hydroxide (NaOH) solution to remove acidic impurities.
    • Brine (Saturated Salt Water) to help remove residual water from the organic layer.
  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate before filtration and solvent removal.

Frequently Asked Questions

Q: What analytical methods can I use to detect and quantify metal contamination in my final product? A: Standard techniques include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for high sensitivity. For routine checks, colorimetric test kits can provide a quick, qualitative assessment of specific metals like zinc.

Q: The purification process seems to lower my product yield. What can I do? A: Yield reduction during purification is common when removing contaminants. To optimize, ensure you are using multiple, smaller volumes of extraction solvent as recommended instead of one large volume. Also, confirm that the product is not being lost in the aqueous washes by checking the pH; the desired product should partition into the organic phase under the correct conditions.

Q: Are there metal-free synthetic routes to this compound? A: Yes, some alternative pathways exist. One common method is the oxidation of corresponding hydroquinones or other phenolic precursors. For example, this compound can be formed as a byproduct of the metabolism of phenols like 1,2,4-benzenetriol [2]. Exploring enzymatic or peroxide-based oxidation systems could provide a route that avoids metal reagents entirely [2].

References

controlling competitive reactions with dissolved oxygen in benzoquinone studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is controlling dissolved oxygen crucial in benzoquinone photochemistry? Dissolved oxygen (O₂) is a key reactant in the complex radical cascade initiated by light-irradiated benzoquinone (BQ). It reacts with photogenerated radicals to form various reactive oxygen species (ROS) like superoxide (O₂•⁻) and hydroperoxyl (HO₂•) radicals [1]. While this is relevant for studying atmospheric aerosol aging, it represents a major competitive pathway and source of interference in other systems, as these ROS can rapidly oxidize other organic molecules in the solution, altering the intended reaction outcome [1].

  • Q2: What common experimental problems arise from dissolved oxygen? Uncontrolled dissolved oxygen can lead to:

    • Unintended Oxidation: ROS generated from the BQ-O₂ reaction can oxidize other compounds in your mixture. For example, in mixtures with levoglucosan, significant formation of carbon- and oxygen-centered organic radicals was observed, diverting the reaction from its primary path [1].
    • Radical Interference: The presence of multiple radical species (e.g., hydroxyl •OH, hydrogen H•, semiquinone, and organic radicals) makes it difficult to isolate and study a single reaction mechanism [1].
    • Yield Reduction: In synthetic applications like the Wacker oxidation, oxygen can compete with the intended oxidant (benzoquinone itself), potentially lowering the yield of the desired product [2].
  • Q3: How can I monitor radical formation in my experiments? Electron Paramagnetic Resonance (EPR) spectroscopy with a spin-trapping agent like BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline-N-oxide) is a standard technique. It allows for in-situ detection and identification of short-lived radical intermediates, helping you track which radicals are formed and how oxygen influences their generation [1].

Troubleshooting Guide & Experimental Protocols

Here are detailed methodologies to diagnose and control oxygen-related issues.

Diagnosing Oxygen Interference with EPR Spectroscopy

This protocol is adapted from studies on BQ and levoglucosan mixtures [1].

  • Objective: To identify the types and relative quantities of radical species generated in your benzoquinone reaction system.
  • Materials:
    • Your sample containing benzoquinone and other reactants.
    • Spin trap: BMPO (~10 mM final concentration) [1].
    • EPR spectrometer with an in-situ UV irradiation system (e.g., 100 W Hg lamp with a 300 nm long-pass filter) [1].
  • Method:
    • Prepare your reaction mixture in an aqueous or appropriate solvent system.
    • Add BMPO to the mixture to a final concentration of approximately 10 mM [1].
    • Transfer a 50 μL aliquot to a capillary tube for EPR analysis.
    • Record a dark EPR scan (no irradiation) as a baseline.
    • Begin continuous UV irradiation while recording EPR spectra over time (e.g., every 2 minutes for 55 minutes) [1].
    • Analyze the spectra using fitting software (e.g., Bruker's SpinFit/SpinCount or EasySpin) to identify the characteristic signals of different BMPO-radical adducts (e.g., BMPO-OH for hydroxyl radicals) [1].
  • Interpretation: The appearance of radical adducts associated with ROS (like superoxide) or secondary organic radicals indicates significant oxygen interference. Comparing experiments run under air vs. inert atmosphere will clearly show oxygen's role.
Controlling Competitive Pathways: Deoxygenation Protocol

This is a general method to minimize interference from dissolved oxygen.

  • Objective: To remove dissolved oxygen from the reaction mixture.
  • Materials: Reaction vessel, inert gas source (Argon or Nitrogen), gas dispersion tube.
  • Method:
    • Place your solvent and reactants (except for any oxidants or photo-initiators) in the reaction vessel.
    • Insert a gas dispersion tube and bubble the inert gas through the solution vigorously for 20-30 minutes.
    • Perform the reaction in a sealed vessel under a positive pressure of the inert gas.
  • Integration: Use this deoxygenation method prior to initiating your reaction with light or a catalyst. This allows you to study the oxygen-independent pathway and directly compare results with aerated conditions.
Exploiting Benzoquinone as an Oxygen Substitute

In some biochemical contexts, you can use benzoquinone to replace oxygen entirely, as shown in studies with immobilized cells [3].

  • Objective: To achieve high oxidation rates in aerobic bioprocesses where oxygen supply is a limiting factor.
  • System: Oxidation of glycerol to dihydroxyacetone by immobilized Gluconobacter oxydans cells [3].
  • Protocol:
    • Use p-benzoquinone (BQ) as an electron acceptor in the reaction medium instead of, or in addition to, oxygen.
    • The cells oxidize the substrate (e.g., glycerol) while reducing BQ to hydroquinone (H₂Q).
    • Separate the hydroquinone byproduct and regenerate it back to BQ, for example, by electrochemical or chemical oxidation, allowing for its reuse [3].
  • Advantages: This method can achieve reaction rates several times higher than with oxygen alone, as BQ is more soluble in water and can give a higher maximal reaction rate [3].

Reaction Pathway Visualization

The diagram below illustrates the key competitive pathways involving dissolved oxygen in a photo-irradiated benzoquinone system, highlighting where control is needed.

G Light Light BQ Benzoquinone (BQ) Light->BQ  hv T_BQ Triplet-State BQ BQ->T_BQ SQ Semiquinone Radical (BQ•⁻) T_BQ->SQ OH Hydroxyl Radical (•OH) T_BQ->OH + H₂O H Hydrogen Radical (H•) SQ->H  Photodecomposition Superoxide Superoxide (O₂•⁻) & Hydroperoxyl (HO₂•) SQ->Superoxide + O₂ Rad_Org Organic Radicals (R•) (Competitive Products) OH->Rad_Org  Oxidation of Org. H->Superoxide + O₂ O2 Dissolved Oxygen (O₂) O2->Superoxide  Reacts with H•, SQ• Org Organic Substrate (e.g., Levoglucosan) Org->Rad_Org  ROS Oxidation H2O H₂O

Visualization of competitive pathways involving dissolved oxygen in benzoquinone photochemistry. Red nodes indicate radical species that drive side reactions [1].

Key Experimental Parameters from Research

The table below summarizes quantitative data from recent studies to inform your experimental design.

Table: Key Parameters from Benzoquinone Photochemical Studies [1]

Parameter Value / Condition Context & Significance
BQ Concentration 0.5 - 4 mM Used in aqueous mixture experiments with levoglucosan to study photosensitized radical formation.
Spin Trap (BMPO) Concentration ~10 mM High concentration used to favor trapping of short-lived radicals for EPR detection.
Irradiation Source 100 W Hg lamp, 300 nm long-pass filter Provides near-UV to visible light to excite benzoquinone and initiate photochemistry.
Primary Radicals Detected •OH, H•, Semiquinone, Organic Radicals EPR and mass spectrometry identified these species, showing the diversity of pathways.
Reaction pH ~5 (uncontrolled) The pH of the BQ/LVG mixtures was not buffered, remaining around 5 during irradiation.
O₂ Condition In equilibrium with room air Represents a system where dissolved oxygen is present and actively participates in reactions.

References

optimizing reaction conditions for 2-Hydroxy-1,4-benzoquinone production

Author: Smolecule Technical Support Team. Date: February 2026

Key Information on 2-Hydroxy-1,4-benzoquinone

The table below summarizes the core identities and formation pathways for this compound.

Property / Aspect Description
Chemical Formula C₆H₄O₃ [1] [2]
Molar Mass 124.1 g/mol [1] [2]
IUPAC Name 2-hydroxycyclohexa-2,5-diene-1,4-dione [2]
Common Synonyms 2-Hydroxy-p-benzoquinone, Hydroxy-p-benzoquinone [1] [2]
CAS Registry Number 2474-72-8 [1]
Primary Formation Pathway 1 Reaction of 1,4-Benzoquinone with hydrogen peroxide [2].
Primary Formation Pathway 2 Metabolic conversion from phenols like 1,2,4-benzenetriol [2].
Key Property Tends to spontaneously dimerize via peroxo bridges [2].

Synthesis and Reaction Pathways

Understanding the interconnected biochemical and chemical reactions is crucial for experimental design. The diagram below maps out the key pathways involving this compound.

G cluster_biochemical Biochemical Pathways cluster_chemical Chemical Pathways Benzenetriol 1,2,4-Benzenetriol (Hydroxyquinol) HBQ 2-Hydroxy-1,4- benzoquinone (HBQ) Benzenetriol->HBQ Oxidation (EC 1.6.5.7) HBQ->Benzenetriol Reduction (EC 1.6.5.7) BQ p-Benzoquinone HBQ->BQ Dehydration (EC 1.1.-.-) HBQ_Chem 2-Hydroxy-1,4- benzoquinone (HBQ) BQ_Chem 1,4-Benzoquinone NADH NADH + H⁺ NAD NAD⁺ NADH->NAD BQ_Chem->HBQ_Chem Reaction with H₂O₂ [2] BQ_Chem->HBQ_Chem Reaction with •OH radical [3] OH_Rad •OH Radical H2O2 H₂O₂

This diagram shows two primary contexts for this compound (HBQ) formation:

  • Biochemical Pathways: In microbial metabolism, HBQ is a redox intermediate that can be reduced to 1,2,4-benzenetriol or dehydrated to 1,4-benzoquinone [2] [4] [5].
  • Chemical Pathways: In the lab, HBQ is produced through direct chemical reactions, including the reaction of 1,4-benzoquinone with hydrogen peroxide or hydroxyl radicals [2] [3].

Experimental Details and Parameters

For researchers aiming to reproduce or work with these reactions, the table below provides specific parameters and experimental context.

Reaction / Parameter Experimental Details & Context
Formation from 1,4-Benzoquinone & H₂O₂ Described as a general synthetic route [2].

| Formation from •OH Radicals | Method: Pulse radiolysis in N₂O-saturated aqueous solutions. Rate Constant (k): ( 6.6 × 10^9 , dm^3 mol^{-1} s^{-1} ) for •OH addition to 1,4-benzoquinone [3]. | | Enzyme: this compound Reductase (EC 1.6.5.7) | Reaction: HBQ + NADH + H⁺ ⇌ 1,2,4-Trihydroxybenzene + NAD⁺. Cofactor: Flavoprotein (FMN). Organism Note: Inducible by 2,4,5-trichlorophenoxyacetate in Burkholderia cepacia [4]. | | Enzyme: this compound-2-reductase | Reaction: Converts HBQ to 1,4-benzoquinone and H₂O [2] [5]. | | Spontaneous Dimerization | Tends to dimerize spontaneously via peroxo bridges, a key stability consideration [2]. |

Technical Support Scenarios and Solutions

Based on the chemical and biochemical properties, here are some targeted technical support scenarios.

Scenario 1: Low Yield in Chemical Synthesis

  • Potential Cause: The spontaneous dimerization of HBQ via peroxo bridges can consume the product [2].
  • Investigation Path:
    • Monitor reaction progress over time to identify if yield decreases after a peak, suggesting product degradation.
  • Optimization Strategy:
    • Explore adjusting reaction concentration, temperature, or solvent to disfavor the dimerization pathway.
    • Consider in-situ generation and immediate use in the next reaction step to avoid isolation and storage.

Scenario 2: Unintended Side Reactions in Hydroxyl Radical Route

  • Potential Cause: The highly reactive hydroxyl radicals involved in one synthesis path [3] can lead to non-specific reactions.
  • Investigation Path: Use analytical techniques (like HPLC) to detect and identify side products.
  • Optimization Strategy:
    • Precisely control the generation rate of hydroxyl radicals.
    • Ensure the 1,4-benzoquinone starting material is pure.

Scenario 3: Need for Specific Isomer

  • Clarification: The compound is one of three hydroxybenzoquinone isomers. The "2-" prefix is often considered superfluous as it's the only hydroxy derivative of 1,4-benzoquinone [2].
  • Solution: When sourcing or synthesizing, focus on the IUPAC name 2-hydroxycyclohexa-2,5-diene-1,4-dione or the CAS number 2474-72-8 to ensure precision [1] [2].

References

preventing decomposition of 2-Hydroxy-1,4-benzoquinone in solution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 2HBQ Instability

The table below summarizes the core instability issues and consequences you need to address.

Mechanism Description Consequence
Auto-oxidation [1] The precursor to 2HBQ, 1,2,4-Trihydroxybenzene, is unstable in vitro and spontaneously auto-oxidizes to form 2HBQ. Creates a dynamic equilibrium; isolating and storing pure 2HBQ is challenging.
Dimerization [2] 2HBQ tends to dimerize spontaneously via peroxo bridges. Leads to the formation of larger, less-desired molecular species.

Strategies and Protocols for Stabilization

You can counteract 2HBQ decomposition through enzymatic and chemical stabilization methods.

Protocol 1: Enzymatic Stabilization System

This method uses enzymes to create a cycle that reduces 2HBQ back to its stable precursor.

  • Principle: The system leverages two enzymes working in tandem:
    • 2-Hydroxy-1,4-benzoquinone Reductase: Converts 2HBQ back to 1,2,4-Trihydroxybenzene using NADH as a cofactor [3].
    • Fe-Superoxide Dismutase (Fe-SOD): Scavenges superoxide radicals generated during the auto-oxidation process, thereby retarding the initial decomposition step [1].
  • Procedure:
    • Prepare your solution containing 2HBQ in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
    • Add purified this compound Reductase to the solution (specific activity and concentration must be optimized for your system).
    • Include an NADH-regenerating system (e.g., NADH and glucose dehydrogenase) or add sufficient NADH directly to sustain the reaction.
    • Add purified Fe-SOD to the mixture to manage reactive oxygen species.
    • Keep the solution at a controlled low temperature (e.g., 4°C) to slow non-enzymatic reactions and preserve enzyme activity.

The following diagram illustrates how these components work together to stabilize 2HBQ.

G THB 1,2,4-Trihydroxybenzene (Stable Precursor) HBQ This compound (2HBQ) THB->HBQ Auto-Oxidation (Spontaneous) HBQ->THB Enzymatic Reduction SOD Fe-Superoxide Dismutase (Fe-SOD) ROS Superoxide (O₂•⁻) SOD->ROS Scavenges Reductase 2HBQ Reductase Reductase->HBQ Uses NADH NADH Reductase->NADH Consumes NAD NAD+ NADH->NAD Consumed ROS->THB Promotes

Protocol 2: Chemical Stabilization with Antioxidants

For systems where enzymes are not feasible, chemical antioxidants can help.

  • Principle: Add radical-trapping (primary) antioxidants to the solution. These compounds donate hydrogen atoms to free radicals, interrupting the chain propagation of the oxidation process [4] [5].
  • Procedure:
    • Prepare your 2HBQ solution in the desired solvent.
    • Add a common hindered phenol antioxidant like Butylated Hydroxytoluene (BHT) or a similar compound. Note: The efficacy and potential interference of the specific antioxidant with your downstream application must be empirically tested.
    • Store the solution under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
    • Keep the solution at low temperatures and in the dark, as light can accelerate radical reactions.

Troubleshooting Guide (FAQs)

Q1: My 2HBQ solution darkens over time. What does this indicate? This is a classic sign of oxidation and decomposition. The color change likely results from the formation of quinone-based dimers or polymers [2]. Implementing the enzymatic stabilization system or adding antioxidants and storing under inert gas is recommended.

Q2: I cannot use enzymatic systems. What is my best alternative? Your best approach is a combination of strategies:

  • Chemical Additives: Use synthetic antioxidants like BHT [4].
  • Environmental Control: Store solutions at -20°C, under an inert atmosphere (e.g., N₂), and in darkened vials to minimize radical-initiated decomposition and photo-oxidation.
  • Solvent Choice: Consider using anhydrous solvents to reduce water-mediated side reactions.

Q3: How can I monitor the stability of 2HBQ in my solution? Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of 2HBQ over time and detect the appearance of decomposition by-products [6]. A decrease in the 2HBQ peak and the emergence of new peaks on the chromatogram indicate instability.

References

separating and purifying 2-Hydroxy-1,4-benzoquinone from reaction mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context from Research

Understanding the behavior of similar compounds can provide useful clues for your own work. Research on chloro-substituted p-benzoquinones reveals that their photochemistry in solution can lead to several products and intermediates relevant to separation scientists [1].

The study detected transient species including a triplet state, a photohydrate (HI aq), and ultimately the anion of the hydroxyquinone (QO⁻) [1]. The formation of the hydroxyquinone anion results in a permanent change in conductance, which could potentially be monitored. Furthermore, the photoconversion into hydroquinones (QH₂s) and hydroxyquinones (HOQs) is efficient, with quantum yields reported as follows for irradiation at 254 nm [1]:

Quinone Type Quantum Yield (Φ) in Aqueous Acetonitrile
ClBQ or Cl₂BQs 0.8 - 1.2
Cl₃BQ 0.4

This suggests that the reaction and separation pathway for 2-Hydroxy-1,4-benzoquinone might also involve monitoring for similar transient species and leveraging redox reactions.

General Separation Workflow for Quinone Compounds

While not specific to this compound, the literature suggests common techniques used in the purification of benzoquinone-derived compounds. The following diagram outlines a logical, multi-stage approach you could adapt and optimize for your specific reaction mixture.

G cluster_1 Purification Options Start Crude Reaction Mixture A Liquid-Liquid Extraction Start->A B Crude Isolation (Concentration / Precipitation) A->B PC Purification Choice B->PC C Purification D Final Product C->D C1 Recrystallization C2 Chromatography PC->C High Purity Required PC->D Adequate Purity Achieved

The methods referenced in the workflow are supported by the following context:

  • Extraction & Washing: A patent on purifying a benzoquinone derivative (ambazone) mentions using solvents like toluene, DMF, benzene, and n-hexane in a maceration process to remove impurities [2].
  • Recrystallization: The same patent highlights recrystallization as a key step for final purification [2]. Another patent also mentions recrystallization from a mixture of solvents and water [3].
  • General Techniques: Standard chemical engineering separation technologies like crystallization, extraction, and adsorption are foundational to these processes [4].

Frequently Asked Questions & Troubleshooting

Given the lack of specific data, here are some potential issues and general advice based on sound chemical principles.

Q1: My final product yield is low. Where might my product be lost? Low yields can stem from several points in the workflow:

  • During Extraction: The product might have partitioning unfavorable to your organic phase. Check the pH of the aqueous layer, as the hydroxy group can make the quinone more water-soluble. The phenolic nature might require careful pH control.
  • During Concentration: If using rotary evaporation, excessive heat or pressure can degrade sensitive quinones. Always use gentle heating and avoid "taking to complete dryness" unless necessary.
  • As a Degradation Product: Benzoquinones can be reactive. Monitor for the formation of hydroquinones (reduction) or other polymers, which can be a significant loss pathway [1] [5].

Q2: I'm getting a colored impurity that streaks on my TLC plate. How can I remove it? Colored impurities are common in quinone chemistry.

  • Charcoal Treatment: The first step is often to dissolve your crude product and stir with activated charcoal, followed by hot filtration. This is very effective at removing colored polymeric byproducts.
  • Enhanced Chromatography: If charcoal is insufficient, consider using a slightly deactivated stationary phase (e.g., silica gel with 1-5% water) or switching to a different solvent system to improve separation and reduce tailing.

Q3: My product does not crystallize. What can I do? Failed crystallization is a common hurdle.

  • Seeding: If you have a speck of previously pure product, use it to "seed" the solution.
  • Solvent Screening: Try a different non-solvent or solvent/non-solvent pair. Sometimes slow diffusion of a non-solvent vapor (e.g., ether into a dichloromethane solution) can induce crystallization.
  • Alternative Purification: If all else fails, revert to flash chromatography using a solvent system identified from your TLC analysis.

Suggestions for Further Research

To build a more robust protocol, you may need to dig deeper. I suggest:

  • Searching Specialized Databases: Use platforms like SciFinder or Reaxys, which are designed for deep chemical literature searches. They can find analogs and specific procedures that general search engines cannot.
  • Consulting General Methodologies: Look for comprehensive organic chemistry handbooks (e.g., "Vogel's Textbook of Practical Organic Chemistry") which provide generalized procedures for the purification of quinones that can be adapted.

References

handling and storage of 2-Hydroxy-1,4-benzoquinone standards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the key identifiers and basic properties of 2-Hydroxy-1,4-benzoquinone to aid in material verification and handling.

Property Description
IUPAC Name 2-Hydroxycyclohexa-2,5-diene-1,4-dione [1]
Other Names 2-Hydroxy-p-benzoquinone, Hydroxy-1,4-benzoquinone [1] [2] [3]
CAS Registry Number 2474-72-8 [2] [3]
Molecular Formula C₆H₄O₃ [1] [3]
Molar Mass 124.10 g/mol [1] [3]
SMILES O=C1C=CC(=O)C(O)=C1 [3]

Stability & Handling Insights

The available literature points to several important stability concerns, though specific toxicity data for this exact compound is not provided.

  • Dimerization: The compound is known to dimerize spontaneously via peroxo bridges, which means molecules can link together to form larger structures over time, even without external triggers [1].
  • Sensitivity to Aqueous Conditions: In moist, near-neutral environments, hydroxybenzoquinones can undergo significant transformations. They can participate in reactions like Michael addition, hydration, and fragmentation, leading to the formation of new chromophoric compounds [4]. This suggests that exposure to water and neutral pH should be minimized.
  • Reactivity with Ozone: As a hydroxyquinone, it is a prime target for ozone, which acts as a strong electrophile. The reaction likely proceeds via the Criegee mechanism, involving cycloaddition and fragmentation [5]. This high reactivity with a powerful oxidizer underscores the need to assess its compatibility with other chemicals in the lab.

Experimental Protocols

The following method for extracting and analyzing related benzoquinone compounds from cellulosic materials illustrates practical handling techniques that can be adapted for your standards [4].

  • Sample Preparation: Hand sheets can be prepared from fibers suspended in distilled water, pressed, and dried at 92 °C for 5 minutes.
  • Extraction: The material is extracted with 0.1 M aqueous sodium hydroxide (NaOH). The combined basic extracts are then acidified to pH 5 using 1 M hydrochloric acid (HCl).
  • Precipitation & Isolation: The compound is precipitated from the acidified solution by dropwise addition of a strontium chloride hexahydrate solution. The precipitate is stirred, filtered, washed with water, and dried in vacuo at room temperature.
  • Analysis: The dried precipitate can be weighed for quantification. For identification, techniques such as UV/Vis spectrophotometry, NMR spectroscopy, and GC/MS are employed [4].

Frequently Asked Questions

What is the recommended storage condition for this compound?

While direct data for this compound is limited, a strong recommendation can be inferred from the properties of the parent compound, 1,4-benzoquinone, which is advised to be stored at 2-8°C [6]. Given the higher reactivity of the hydroxy-substituted derivative, storing your standard cold (e.g., 2-8°C) is a prudent precaution.

How should I handle this material to ensure its stability?

Based on its chemical behavior, you should:

  • Protect from moisture: Store in a tightly sealed container in a dry environment. Consider using a desiccator.
  • Control pH: Avoid contact with neutral pH aqueous solutions when aiming for long-term stability.
  • Use an inert atmosphere: For maximum protection, especially for stock solutions, consider handling and storing under an inert gas like argon or nitrogen [4].
  • Keep it cool: Perform experiments at room temperature or lower when possible, and return the standard to the refrigerator immediately after use.
My standard has changed color. What should I do?

A color change is a strong indicator of chemical transformation. Given its tendency to dimerize and react in aqueous media [1] [4], the standard has likely degraded and should not be used for quantitative or sensitive experiments. You should safely dispose of the degraded material and prepare or purchase a new batch.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound Decomposition Exposure to moisture or neutral pH aqueous solutions [4]. Prepare fresh solutions immediately before use. Use anhydrous solvents and control pH. Store the solid standard with desiccant.
Unexpected Reaction Products Spontaneous dimerization or reaction with solvents [1]. Review the chemical stability of the compound in your chosen solvent system. Use an inert atmosphere (e.g., argon) for sensitive reactions.
Low Purity / Yield in Synthesis Side reactions during formation or post-synthesis degradation [1]. Ensure reaction conditions are strictly controlled. Purify the product promptly after synthesis and confirm identity/purity with NMR or GC-MS.

Safety & Best Practices Summary

The experimental workflows for handling similar compounds involve specific precautions. The diagram below outlines a general handling and storage workflow based on these practices.

Start Start: Handle this compound SP1 Weigh in fume hood (Minimize dust/inhalation) Start->SP1 SP2 Use anhydrous solvents and controlled pH SP1->SP2 SP3 Consider inert atmosphere (e.g., Argon) for solutions SP2->SP3 SP4 Store solid at 2-8°C in sealed container with desiccant SP3->SP4 SP5 Dispose of waste properly SP4->SP5 End Standard Ready for Use SP5->End

References

minimizing byproducts in oxidative synthesis of hydroxybenzoquinones

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Minimizing Byproducts

Problem Area Specific Issue Possible Cause Recommended Solution Key References
Reaction Selectivity Formation of decarbonylated byproducts (e.g., Cyclopentadienone) High reaction temperatures causing decomposition of the quinone product. Use lower reaction temperatures and shorter reaction times to preserve the primary product. [1]
Oxidation Control Over-oxidation to cytotoxic quinones (e.g., Cannabidiol-quinone) Exposure to oxygen during storage or reaction in the solution phase. Store precursors under inert atmosphere (e.g., Argon); use oxygen-free, dry solvents; work with de-gassed solutions. [2]
Solvent & Storage Degradation of precursor (e.g., 100% CBD loss in DMSO) High oxidative susceptibility in certain solvents; improper storage. Avoid DMSO for oxygen-sensitive compounds; use EtOH with caution; store solutions at low temperatures for short durations. [2]
Stabilization Strategy General instability of the phenol/quinone system The reactive nature of the hydroxybenzoquinone core. Develop stabilized analogues (e.g., acetates like CBD-DA); functionalize with protective groups to reduce oxidation. [2] [3]

Detailed Experimental Protocols

1. Protocol for Minimizing Decarbonylation in Gas-Phase Synthesis This methodology is based on the study of o-benzoquinone formation from o-hydroxyphenyl radicals [1].

  • Key Objective: To produce o-benzoquinone while minimizing its secondary decomposition to cyclopentadienone and CO.
  • Procedure:
    • Generate o-hydroxyphenyl radicals by photolyzing o-bromophenol (vapor entrained in He carrier gas) using a pulsed KrF excimer laser at 248 nm.
    • Introduce a large excess of O₂ gas into the slow-flow quartz reactor.
    • Maintain the reactor at a low to moderate temperature (e.g., 373 K) and a pressure of around 4 Torr.
    • The prevailing mechanism involves O₂ addition to the radical, a facile 1,5-H shift in the peroxyl radical, and subsequent elimination of OH to yield o-benzoquinone.
  • Critical Control Parameters: Temperature is crucial. While the reaction proceeds at 500 K and 600 K, the yield of the primary o-benzoquinone product is higher at 373 K, as higher temperatures promote its decarbonylation.

2. Protocol for Handling Oxygen-Sensitive Precursors in Solution This protocol is derived from investigations into the stability of cannabidiol (CBD), which shares susceptibility to oxidative quinone formation with hydroxybenzoquinones [2].

  • Key Objective: To prevent the formation of oxidized and cytotoxic byproducts during storage and handling of precursors.
  • Procedure:
    • Storage of Solid Precursors: Store the starting material (e.g., phenolic compound) under an inert atmosphere (e.g., 99.9% argon) at -20 °C.
    • Solution Preparation:
      • Retrieve the solid precursor from storage and dissolve it in the chosen solvent immediately before use.
      • If possible, use solvents from which oxygen has been removed (e.g., by purging with inert gas).
      • Avoid dimethyl sulfoxide (DMSO) if the compound is highly prone to oxidation, as it led to complete degradation of CBD to its quinone within one month. Anhydrous ethanol is a somewhat better alternative, though degradation still occurs.
    • Immediate Use: Use the prepared solution immediately. Do not store working solutions for extended periods, even at 4 °C.

3. Strategy for Developing Stabilized Analogues This approach involves chemically modifying the core structure to enhance stability [2] [3].

  • Concept: Protect reactive hydroxyl groups or modify the electronic structure to reduce its oxidative susceptibility.
  • Example: Synthesize cannabidiol-diacetate (CBD-DA) from CBD. The acetated analogue showed significantly higher stability and reduced cytotoxicity compared to CBD and its quinone [2].
  • Application: Consider designing acetylated or other protected versions of your hydroxybenzoquinone precursors. These can be synthesized and then deprotected in a controlled manner later in the synthetic sequence if needed.

Oxidation Pathway and Stabilization Strategy

The following diagram illustrates the primary reaction pathway for hydroxybenzoquinone formation and the key points for intervention to minimize byproducts.

G PhenolicPrecursor Phenolic Precursor HydroxyphenylRadical o-Hydroxyphenyl Radical PhenolicPrecursor->HydroxyphenylRadical  Radical Generation (e.g., Photolysis) CytotoxicQuinone Cytotoxic Quinone (Over-oxidation Product) PhenolicPrecursor->CytotoxicQuinone  O₂ in Solution (Improper Storage) StabilizedAnalogue Stabilized Analogue (e.g., Acetylated) PhenolicPrecursor->StabilizedAnalogue  Stabilization Strategy PeroxylRadical Peroxyl Radical Intermediate HydroxyphenylRadical->PeroxylRadical  O₂ Addition Hydroxybenzoquinone Hydroxybenzoquinone (Target Product) PeroxylRadical->Hydroxybenzoquinone  1,5-H shift & OH alidation Cyclopentadienone Cyclopentadienone (Decarbonylation Byproduct) Hydroxybenzoquinone->Cyclopentadienone  High Temperature Control1 Control Temperature (Low to Moderate) Control2 Inert Atmosphere & Solvent Choice

This diagram maps the path from a phenolic precursor to the target hydroxybenzoquinone, highlighting critical control points where byproducts like cytotoxic quinones and decarbonylated compounds can form. The green path shows the desired route, while the red paths show common byproduct formation routes that your experimental controls should aim to block.

References

comparing 2-Hydroxy-1,4-benzoquinone with other superoxide radical scavengers

Author: Smolecule Technical Support Team. Date: February 2026

Scavenger Profiles and Experimental Data

The table below summarizes key information on 2-Hydroxy-1,4-benzoquinone and other scavengers identified from the search results.

Scavenger Name Reported Role/Activity Key Experimental Context Quantified Efficacy (IC50, etc.)
This compound Substrate for enzymatic reduction (e.g., by this compound reductase); an intermediate that is scavenged [1] Bacterial degradation of 4-aminophenol (Burkholderia sp. strain AK-5) [1] Not quantitatively reported for direct scavenging
1,4-Benzoquinone (BQ) Probe for superoxide radical anion (O₂•⁻) in photocatalytic systems [2] Visible-light-activated TiO₂ photocatalysis of microcystin-LR [2] Strong inhibition of degradation, indicating critical role of O₂•⁻ [2]
Superoxide Dismutase (SOD) Enzyme that catalyzes the dismutation of O₂•⁻; used as a specific inhibitor [2] [3] Photocatalytic systems [2]; in vitro radical scavenging assays [3] ~38% inhibition of O₂•⁻ generation at 50 µM (for Zinc DL-methionine, a SOD mimic) [3]
Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) Scavenges hydroxyl radical, inhibits lipid peroxidation, restores impaired Mn-SOD [4] Pulse radiolysis and biochemical assays [4] Not reported for superoxide specifically
Plant Extracts (T. chebula, E. officinalis) Scavenge multiple radicals, including superoxide [5] In vitro non-enzymatic (PMS/NADH-NBT) system [5] IC50 not specified; activity order: T. chebula > E. officinalis > T. belerica [5]
Zinc DL-methionine Mimics SOD activity, scavenges O₂•⁻ [3] In vitro cytochrome c reduction and chemiluminescence assays [3] ~38% inhibition of O₂•⁻ generation at 50 µM [3]

Experimental Protocols for Scavenger Assessment

The methodologies below are commonly used to evaluate superoxide scavenging activity, as referenced in the search results.

  • Cytochrome c Reduction Assay: This method measures the ability of a scavenger to inhibit the reduction of cytochrome c by superoxide anions. The superoxide anion is generated biochemically, and the rate of cytochrome c reduction is monitored spectrophotometrically at 550 nm. A decrease in the reduction rate in the presence of a test compound indicates superoxide scavenging activity [3].
  • Non-enzymatic (PMS/NADH-NBT) System: This assay generates superoxide radicals non-enzymatically using a phenazine methosulfate/nicotinamide adenine dinucleotide (PMS/NADH) system. These radicals reduce nitro blue tetrazolium (NBT) to a purple formazan. The scavenging activity of a test compound is determined by its ability to prevent this color change, measured spectrophotometrically at 562 nm [5]. The percentage inhibition is calculated as (A_control - A_sample)/A_control * 100 [5].
  • Photocatalytic Scavenger Addition: This approach involves adding a suspected scavenger (e.g., 1,4-benzoquinone or superoxide dismutase) to a photocatalytic reaction system, such as visible-light-activated nitrogen and fluorine doped TiO₂ (NF-TiO₂). The degree to which the scavenger inhibits the degradation of a target pollutant (e.g., microcystin-LR) provides evidence for the role of specific reactive oxygen species, like superoxide, in the degradation mechanism [2].

Biological Pathway and Experimental Workflow

To understand the context of this compound, the following diagram illustrates its role in a specific bacterial metabolic pathway.

Start 4-Aminophenol Int1 1,2,4-Trihydroxybenzene (Auto-Oxidizes) Start->Int1 Int2 2-Hydroxy-1,4- Benzoquinone Int1->Int2 Non-enzymatic Auto-Oxidation Int3 1,2,4-Trihydroxybenzene (Recycled) Int2->Int3 Enz2 (Uses NADH + H+) End Maleylacetic Acid Int3->End Enz3 Enz1 Fe-Superoxide Dismutase (Fe-SOD) ROS Reactive Oxygen Species (Promote Auto-Oxidation) Enz1->ROS Scavenges Enz2 2-Hydroxy-1,4- Benzoquinone Reductase Enz3 1,2,4-Trihydroxybenzene 1,2-Dioxygenase ROS->Int1 Promotes

Figure 1: The Detoxification and Metabolic Role of this compound in Burkholderia sp. Strain AK-5. In this pathway, this compound is not a direct scavenger but a reactive intermediate. Fe-SOD acts as the true scavenger, protecting the system by removing superoxide and allowing the productive metabolism of 1,2,4-trihydroxybenzene to proceed via the reductase [1].

The following diagram generalizes the experimental workflow for assessing superoxide scavenging using standard in vitro assays.

A Superoxide Generation (e.g., PMS/NADH, Hypoxanthine/Xanthine Oxidase) B Add Scavenger & Probe (e.g., Cytochrome c, NBT) A->B C Incubation B->C D Spectrophotometric Measurement C->D E Data Analysis (% Inhibition, IC₅₀) D->E

Figure 2: Generalized Workflow for In-vitro Superoxide Scavenging Assays. This workflow underpins the methodologies used to generate comparative data for different scavengers [5] [3].

Key Insights for Researchers

  • This compound has a unique, indirect role. Unlike classical scavengers like SOD, it functions as a metabolic intermediate. Its "scavenging" is part of a enzymatic detoxification pathway involving this compound reductase, rather than a direct reaction with superoxide [1] [6].
  • 1,4-Benzoquinone is a valuable chemical probe. In experimental systems, it is an effective quencher of superoxide, useful for mechanistic studies in photocatalytic reactions [2].
  • Direct comparisons require standardized assays. The available data comes from disparate experimental systems. Reliable, quantitative comparisons of scavenging potency (e.g., IC50 values) for this compound versus other compounds would require testing under identical conditions using one of the standard assays outlined above.

References

2-Hydroxy-1,4-benzoquinone vs 1,4-benzoquinone reactivity with photogenerated electrons

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Photochemical Profiles

Feature 1,4-Benzoquinone (BQ) 2-Hydroxy-1,4-benzoquinone (2-OHBQ)
Primary Photochemical Role Light-absorbing reactant; precursor to various transients and products [1] [2] Stable, terminal photoproduct [1] [2]
Key Photoprocess in Water Photohydration leading to hydroxyquinones and hydroquinone [2] Formed as a final product via oxidation of photohydrate-derived species [2]
Quantum Yield of Conversion (254 nm) Not directly applicable (starting material) Formed with a quantum yield of ~0.42 from BQ photolysis [2]
Transient Species Formed Triplet state, photohydrate, semiquinone radical [1] [2] Not typically described as forming significant transients in this context
Reactivity with Electrons Can be reduced to semiquinone radical anion (•Q⁻) and hydroquinone [1] Can be enzymatically reduced back to 1,2,4-benzenetriol [3]
General Chemical Behavior Strong oxidizer and dehydrogenation agent; dienophile [4] Tends to spontaneously dimerize via peroxo bridges [3]

Properties and Experimental Context

Property / Aspect 1,4-Benzoquinone (BQ) This compound (2-OHBQ)
Chemical Formula C₆H₄O₂ [4] C₆H₄O₃ [3]
Molar Mass 108.096 g·mol⁻¹ [4] 124.1 g·mol⁻¹ [3]
IUPAC Name Cyclohexa-2,5-diene-1,4-dione [4] 2-Hydroxycyclohexa-2,5-diene-1,4-dione [3]
Toxicity & Metabolism Toxic metabolite of benzene; interferes with cellular respiration [4] Metabolite of phenols like 1,2,4-benzenetriol [3]
Detection Methods Cyclic voltammetry, UV-Vis spectrophotometry [5] Enzyme-based assays (e.g., hydroxybenzoquinone reductase) [3]

Experimental Pathways & Protocols

The distinct behaviors of BQ and 2-OHBQ are best understood through their roles in established experimental protocols.

Protocol 1: Photolysis of 1,4-Benzoquinone in Aqueous Solution

This protocol leads to the formation of 2-OHBQ and reveals the complex mechanism of BQ's photoreactivity [2].

  • 1. Sample Preparation: Prepare an aqueous solution of 1,4-benzoquinone (typical concentration range 0.2-10 mM). The solution can be buffered at a desired pH (e.g., phosphate buffer) or used without buffer [2].
  • 2. Irradiation: Irradiate the solution with UV light at 254 nm. Control the temperature, as the reaction pathways can be temperature-dependent [2].
  • 3. Transient Kinetics Analysis: Use laser flash photolysis with UV-Vis absorption spectroscopy to detect short-lived species. This allows observation of the triplet state of BQ (appearing within nanoseconds, λmax ~282 and 410 nm) and its conversion into a photohydrate (HI_aq) on the microsecond to millisecond timescale [2].
  • 4. Product Quantification: Monitor the growth of the final stable products. This compound (2-OHBQ) can be identified by its absorption around 500 nm. Hydroquinone (QH₂) is formed in equal amounts to 2-OHBQ with a quantum yield of about 0.42. Techniques like diode array detection after flash photolysis or stopped-flow methods can be used to follow the kinetics of product formation [2].
Protocol 2: Enzymatic Interconversion of Hydroxybenzoquinone

This protocol highlights the biological reactivity of 2-OHBQ, showing it can participate in redox cycles, unlike its precursor BQ.

  • 1. Enzymatic Reduction: Incubate this compound with the enzyme hydroxybenzoquinone reductase and a suitable electron donor (like NADPH). This reaction reduces 2-OHBQ back to 1,2,4-benzenetriol [3].
  • 2. Enzymatic Oxidation: Alternatively, 1,2,4-benzenetriol can be oxidized back to 2-OHBQ using the enzyme 1,2,4-benzenetriol dehydrogenase [3].
  • 3. Monitoring: The reaction can be monitored spectrophotometrically by following the change in absorption characteristic of the quinone (e.g., ~500 nm) or by tracking the consumption/formation of co-factors like NADPH [3].

Experimental Workflow and Reaction Pathways

The photoconversion of BQ to 2-OHBQ involves multiple transient species and competing pathways, which can be visualized in the following workflow:

G Start Aqueous Solution of 1,4-Benzoquinone (BQ) UV UV Irradiation (254 nm) Start->UV Triplet Triplet State BQ* UV->Triplet Path1 Pathway 1 (Low [BQ]) Non-Radical Triplet->Path1 Path2 Pathway 2 (High [BQ]) Free-Radical Triplet->Path2 Hydrate Photohydrate (HI_aq) Path1->Hydrate Exciplex Exciplex (BQ₂)* Path2->Exciplex Trihydroxy 1,2,4-Trihydroxybenzene Hydrate->Trihydroxy Product Final Products: This compound (2-OHBQ) & Hydroquinone (QH₂) Trihydroxy->Product Radicals Radicals: Semiquinone (•QH) & Hydroxy-semiquinone (•Q(OH)H) Exciplex->Radicals Radicals->Product

The diagram illustrates that the formation of 2-OHBQ from BQ is not a simple one-step process. It proceeds through a light-activated triplet state, which then branches into two main pathways depending on concentration [2]. The free-radical pathway dominates at high BQ concentrations and involves an exciplex and reactive radical intermediates. The non-radical pathway dominates at low BQ concentrations and proceeds via a photohydrate and 1,2,4-trihydroxybenzene, which is then oxidized to the final products [2].

References

Comprehensive Comparison of Hydroxybenzoquinone and Hydroxynaphthoquinone Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chemical Structures and Properties

Hydroxybenzoquinones (HBQs) and hydroxynaphthoquinones (HNQs) represent two significant classes of quinone-based natural products and synthetic derivatives with substantial biological importance. HBQs are characterized by a benzene ring core with two carbonyl oxygen atoms (=O) and one or more hydroxyl groups (-OH), forming the basic C₆H₄O₃ structure when one hydrogen is replaced by a hydroxyl group. Due to the symmetry of the 1,4-benzoquinone (para-benzoquinone) core, there is only one distinct isomer with 1, 3, or 4 substituted hydroxyls, and three isomers with 2 hydroxyls [1]. In contrast, HNQs feature a naphthalene-derived structure with two fused benzene rings, typically exhibiting 1,4-naphthoquinone configuration with hydroxyl substitutions at various positions. This extended aromatic system provides greater structural complexity and varied substitution patterns compared to their benzoquinone counterparts.

The fundamental structural difference between these compound classes lies in their core ring systems - HBQs have a single six-membered quinonoid ring, while HNQs possess a bicyclic framework that allows for more extensive conjugation and greater electron delocalization. This structural distinction profoundly influences their physicochemical properties, including redox potential, solubility, and protein binding affinity. From a pharmaceutical perspective, HNQs generally demonstrate enhanced lipophilicity due to their larger aromatic core, which impacts membrane permeability and biodistribution. Both compound classes serve as privileged scaffolds in medicinal chemistry due to their electron-accepting capabilities and ability to participate in redox cycling, which underlies many of their biological mechanisms of action.

Comparative Biological Activity Profiles

Anticancer Activity

Table 1: Comparative Anticancer Activity of Hydroxybenzoquinone and Hydroxynaphthoquinone Derivatives

Compound Type Representative Compounds Tested Cancer Models Key Mechanisms Potency (IC₅₀)
Hydroxybenzoquinone Embelin derivatives A375 melanoma cells B-raf protein inhibition, MAPK pathway modulation 12.25 μg/mL (most active derivative)
Hydroxynaphthoquinone Plumbagin, Shikonin, β-lapachone Colorectal cancer (HT-29), Melanoma (A375), Various cancer cell lines Tubulin assembly inhibition, Cell cycle arrest (G2/M), Ferroptosis induction, MAPK signaling inhibition 443 nM (Plumbagin), Selective activity against HT-29 cells
Hydroxynaphthoquinone 8-hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione HT-29 colorectal cancer cells Oxidative stress induction, Ferroptosis, MAPK pathway inhibition, G2/M cell cycle arrest Selective reduction of viability and migration

The anticancer mechanisms of HNQs are particularly diverse and potent. Plumbagin (hydroxynaphthoquinone), isolated from roots of Plumbago rosea, demonstrates significant cytotoxicity against various cancer cell lines through multiple pathways. It specifically inhibits p300-dependent acetylation of histone H3, H4, and p53 in hepatocellular carcinoma cells without affecting PCAF, representing an epigenetic mechanism of action [2]. Additionally, plumbagin derivatives have shown anti-melanoma activity through B-raf protein inhibition, with molecular docking studies confirming strong binding affinities [3]. Another HNQ, a novel naphthoquinone with a thiophene ring, exerts anti-colorectal cancer activity through ferroptosis induction and inhibition of the MAPK signaling pathway based on RNA sequencing analysis [4].

HBQs, while generally less potent than HNQs in direct cytotoxicity comparisons, still demonstrate significant anticancer potential. Embelin derivatives, particularly 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1,4]benzoquinone, have shown promising activity against melanoma cells (A375 cell line) with an LC₅₀ of 12.25 μg/mL [3]. The mechanism appears to involve B-raf protein inhibition, which is a key component in the MAPK signaling pathway critical for melanoma progression. The presence of fluorine atoms in these synthetic HBQ derivatives enhances their binding affinity and potential for lead optimization in anticancer drug development.

Table 2: Comparison of Anticancer Mechanisms and Selectivity

Aspect Hydroxybenzoquinones Hydroxynaphthoquinones
Primary Mechanisms B-raf inhibition, MAPK pathway modulation Mitochondrial disruption, Tubulin assembly inhibition, Epigenetic modulation, Ferroptosis induction
Cellular Targets B-raf protein, MAPK signaling components p300/CBP, Tubulin, Mitochondrial electron transport chain, MAPK pathway
Selectivity Moderate (differential effects on cancer vs. normal cells) Variable (compound-dependent); some show significant selectivity
Resistance Potential Not fully characterized Known resistance mechanisms (especially for atovaquone in malaria)
Therapeutic Indications Melanoma (potential) Colorectal cancer, Melanoma, Hepatocellular carcinoma, Leukemia
Anti-parasitic and Antimicrobial Activity

Table 3: Comparison of Anti-parasitic Activity

Parameter Hydroxybenzoquinones Hydroxynaphthoquinones
Primary Pathogen Target Limited data Plasmodium falciparum (malaria)
Most Active Compound Not well characterized Atovaquone, N3 derivative
Potency Not established IC₅₀ 443 nM (N3 against P. falciparum)
Mechanism of Action Not fully elucidated Mitochondrial electron transport inhibition at bc1 complex
Clinical Status No clinical anti-parasitic agents FDA-approved (Atovaquone for malaria)
Cytotoxicity Selectivity Limited data Favorable selectivity (CC₅₀ 54.6 μM vs. IC₅₀ 443 nM)

HNQs have been extensively investigated as anti-malarial agents over the past 50 years, with atovaquone being the most prominent representative [5]. Atovaquone is combined with proguanil in Malarone, an important drug for the treatment and prevention of malaria. The compound specifically inhibits the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain, disrupting the mitochondrial membrane potential (ΔΨmit) in Plasmodium parasites. New synthetic HNQ derivatives continue to be developed, with compound N3 demonstrating impressive nanomolar activity (IC₅₀ 443 nM) against cultured P. falciparum while showing minimal cytotoxicity in HEK293T cells (CC₅₀ 54.6 μM) [5]. This favorable selectivity index suggests potential for further development.

The anti-malarial mechanism of HNQs involves disruption of mitochondrial electron transport at the ubiquinone (coenzyme Q) site, similar to the action of atovaquone. Studies with compound N3 demonstrated disruption of mitochondrial membrane potential with an IC₅₀ΔΨmit of 16 μM, compared to 4.4 μM for atovaquone [5]. This mechanism is particularly effective against Plasmodium species due to their dependence on mitochondrial function during certain life cycle stages. While HBQs have not been extensively studied for anti-parasitic applications, their structural similarity suggests potential untapped utility in this area that warrants further investigation.

Anti-inflammatory and Immunomodulatory Activity

HNQs demonstrate significant anti-inflammatory and immunomodulatory properties, particularly in the context of autoimmune diseases like rheumatoid arthritis (RA). A hydroxynaphthoquinone fraction from Arnebia euchroma (Zicao) containing seven alkannin derivatives demonstrated potent anti-arthritic activity in both rat adjuvant-induced and collagen-induced arthritis models [6]. This HM fraction significantly reduced paw swelling, arthritis scores, and mechanical hyperalgesia while downregulating pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. The analgesic effects were comparable to aspirin, with HM (14.4 mg/kg) reducing writhing responses in mice by 62.8% versus 64.8% for aspirin [6].

The anti-inflammatory mechanisms of HNQs appear to involve multifactorial immunomodulation rather than single-target inhibition. Shikonin and alkannin, the enantiomeric components of HM, have been shown to inhibit key inflammatory signaling pathways including NF-κB activation and cytokine production [6]. These compounds also demonstrate inhibitory effects on various inflammatory mediators such as prostaglandins and leukotrienes. The broad-spectrum anti-inflammatory activity combined with analgesic properties makes HNQs promising candidates for treating chronic inflammatory conditions like rheumatoid arthritis. While HBQs also likely possess anti-inflammatory properties based on their structural features, the literature provides less specific evidence for this activity class compared to HNQs.

Mechanism of Action and Signaling Pathways

Key Signaling Pathways Affected

The biological activities of quinones are largely mediated through their interactions with specific cellular signaling pathways:

  • MAPK Signaling Pathway: Both HBQs and HNQs influence the MAPK pathway, though through different mechanisms. HNQ derivatives such as 8-hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione have been shown to significantly affect MAPK signaling based on RNA sequencing analysis of treated colorectal cancer cells [4]. The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis, making it a valuable target for anticancer interventions. HBQ derivatives like embelin analogs also appear to modulate this pathway, particularly through B-raf inhibition in melanoma models [3].

  • Ferroptosis Pathway: A novel mechanism of action identified for certain HNQs is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. Transcriptome analysis of HT-29 cells treated with an HNQ derivative revealed significant enrichment in ferroptosis-related pathways, suggesting this as a primary mechanism for its selective anticancer activity [4]. This pathway represents an emerging target for cancer therapy, particularly for malignancies resistant to conventional apoptosis-based treatments.

  • Mitochondrial Electron Transport Chain: HNQs, particularly those with anti-malarial activity like atovaquone and derivative N3, specifically target the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain [5]. This inhibition disrupts the mitochondrial membrane potential (ΔΨmit), impairing ATP production and leading to cellular death in parasites dependent on mitochondrial respiration.

  • Epigenetic Modulation: Plumbagin, an HNQ, has been identified as a specific KAT inhibitor (lysine acetyltransferase inhibitor) that inhibits p300-dependent acetylation of histone H3, H4, and p53 in hepatocellular carcinoma cells without affecting PCAF [2]. This epigenetic mechanism represents a sophisticated approach to cancer therapy by modifying gene expression patterns rather than directly targeting survival pathways.

G HBQ HBQ MAPK MAPK Signaling Pathway HBQ->MAPK B-raf inhibition HNQ HNQ HNQ->MAPK Modulation Ferroptosis Ferroptosis Pathway HNQ->Ferroptosis Induction METC Mitochondrial Electron Transport Chain HNQ->METC bc1 complex inhibition Epigenetic Epigenetic Modulation HNQ->Epigenetic p300/HAT inhibition Inflammation Anti-inflammatory Effects HNQ->Inflammation Cytokine modulation CellDeath Apoptosis & Cell Death MAPK->CellDeath CellCycle Cell Cycle Arrest MAPK->CellCycle Ferroptosis->CellDeath METC->CellDeath Epigenetic->CellDeath Epigenetic->CellCycle

Diagram 1: Key Signaling Pathways Affected by Hydroxybenzoquinones and Hydroxynaphthoquinones

Molecular Targets and Protein Interactions

At the molecular level, these quinones interact with specific protein targets:

  • B-raf Protein: Both HBQ and HNQ derivatives demonstrate inhibitory activity against B-raf, a serine/threonine kinase frequently mutated in melanoma. Molecular docking studies have confirmed the binding affinity of fluoroaniline derivatives of both hydroxybenzoquinone and hydroxynaphthoquinone to the B-raf protein active site [3].

  • Tubulin: Certain HNQs affect tubulin assembly, disrupting microtubule formation and function, which represents an important mechanism for their anticancer activity. The hydroxynaphthoquinone ketal has been found to affect tubulin assembly and thus have potential anticancer activity [2].

  • Cytochrome bc1 Complex: As discussed, this mitochondrial complex is a well-established target for HNQs with anti-malarial properties, serving as the molecular target for atovaquone and related derivatives [5].

  • p300/CBP Histone Acetyltransferase: Plumbagin specifically inhibits this epigenetic regulator, which controls the acetylation status of histones and non-histone proteins including p53, influencing gene expression patterns and cellular responses [2].

Experimental Protocols and Methodologies

Standardized Assays for Activity Evaluation
  • Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to evaluate compound toxicity and anti-proliferative effects. Cells are seeded in 96-well plates (1-1.5 × 10⁴ cells/well) and incubated for 24 hours before treatment with test compounds. After 48 hours of exposure, MTT solution (0.25 mg/mL) is added and incubated for 4 hours. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 550 nm using a plate reader [5] [4]. This method allows for quantitative determination of IC₅₀ values and selectivity indices.

  • Anti-malarial Activity Screening: For anti-malarial evaluation, Plasmodium falciparum cultures (3D7 strain) are synchronized at the ring stage and incubated with test compounds for 48 hours. Parasites are fixed in 2% paraformaldehyde, permeabilized with 0.1% Triton X-100, treated with RNase, and stained with Yoyo-1 DNA dye. Parasitaemia is determined by flow cytometric analysis of 5×10⁴ cells, measuring side scatter versus fluorescence [5]. This method provides precise quantification of parasite viability and compound efficacy.

  • Mitochondrial Membrane Potential Assessment: Changes in mitochondrial membrane potential (ΔΨmit) of Plasmodium are measured using the fluorescent dye Mitrotracker Red CMXROS. Cultures are incubated for 30 minutes at 37°C with the dye and then for 1 hour with test compounds. The protonophore CCCP is used as a positive control. Results are analyzed by flow cytometry to determine the IC₅₀ΔΨmit, indicating the potency of compounds in disrupting mitochondrial function [5].

  • Anti-inflammatory Activity Evaluation: The anti-arthritic activity is typically evaluated in rodent models including rat adjuvant-induced arthritis and collagen-induced arthritis. Paw volume, arthritis scores, mechanical hyperalgesia, and thermal hyperalgesia are measured regularly. Cytokine levels (TNF-α, IL-1β, IL-6) are determined by ELISA, and histological analysis of joint tissues is performed to assess inflammatory infiltration and joint damage [6].

G CellCulture Cell Culture Preparation CompoundTreatment Compound Treatment CellCulture->CompoundTreatment MTTAssay MTT Assay CompoundTreatment->MTTAssay FlowCytometry Flow Cytometry Analysis CompoundTreatment->FlowCytometry Microscopy Microscopic Evaluation CompoundTreatment->Microscopy MolecularAssay Molecular Analysis (Western, PCR, RNA-seq) CompoundTreatment->MolecularAssay DataAnalysis Data Analysis & Interpretation MTTAssay->DataAnalysis IC₅₀ Calculation MTT1 MTT Solution Addition MTTAssay->MTT1 FlowCytometry->DataAnalysis Parasitemia/Viability Microscopy->DataAnalysis Morphological Assessment MolecularAssay->DataAnalysis Pathway Analysis MTT2 Formazan Crystal Dissolution (DMSO) MTT1->MTT2 MTT3 Absorbance Measurement at 550 nm MTT2->MTT3

Diagram 2: Experimental Workflow for Evaluating Biological Activity of Quinones

Advanced Mechanistic Studies
  • RNA Sequencing Analysis: For comprehensive mechanistic understanding, RNA sequencing is employed to analyze transcriptome changes in response to compound treatment. Total RNA is extracted from treated cells, and libraries are prepared using TruSeq RNA LT Sample Preparation kit. Sequencing is performed on platforms such as Illumina HiSeq 2500 with 2×150 bp paired-end configuration. Bioinformatic analysis of differentially expressed genes and pathway enrichment (e.g., using KEGG, GO databases) identifies affected biological processes and signaling pathways [4].

  • Molecular Docking Studies: To predict compound-protein interactions, molecular docking studies are conducted using software such as Discovery Studio. The three-dimensional structure of target proteins (e.g., B-raf) is obtained from protein data banks, and compounds are docked into active sites to calculate binding energies and identify key interacting residues [3]. These in silico approaches provide insights into structure-activity relationships and guide rational drug design.

  • Flow Cytometric Cell Cycle Analysis: To determine effects on cell cycle progression, cells are treated with compounds, fixed, and stained with propidium iodide using commercial kits. DNA content is analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [4]. This method identifies compounds that induce specific cell cycle arrest.

Research Applications and Potential

The research applications of HBQs and HNQs span multiple therapeutic areas and technological approaches:

  • Anticancer Drug Development: HNQs particularly show promise as multi-target agents against various cancers. Their ability to simultaneously engage multiple pathways (epigenetic regulation, mitochondrial function, redox balance, ferroptosis) makes them valuable starting points for developing compounds against resistant malignancies. The selectivity of certain HNQ derivatives for cancer cells over normal fibroblasts suggests potential for favorable therapeutic indices [4].

  • Anti-infective Agents: The established efficacy of HNQs against malaria parasites provides a template for developing novel anti-infectives. The mitochondrial targeting mechanism could potentially be exploited against other parasitic infections or even certain bacterial pathogens that rely on similar electron transport chain components [5].

  • Chemical Biology Tools: Due to their specific protein interactions and epigenetic effects, particularly plumbagin's inhibition of p300-dependent acetylation, these quinones serve as valuable mechanistic probes for studying cellular processes including gene regulation, cell cycle control, and signal transduction [2].

  • Combination Therapy Strategies: The multi-target nature of these compounds makes them attractive for combination therapies. HNQs could potentially sensitize cancer cells to conventional chemotherapeutics or help overcome resistance mechanisms when used in rational combination approaches.

Conclusion and Future Perspectives

Future research directions should focus on:

  • Structural Optimization: Systematic modification of both HBQ and HNQ scaffolds to improve potency, selectivity, and pharmaceutical properties while reducing potential toxicity. The incorporation of specific substituents such as fluorine atoms has already demonstrated potential for enhancing biological activity [3].

  • Combination Therapy Development: Exploring rational combinations of these quinones with established therapeutics to enhance efficacy and overcome resistance mechanisms, particularly in oncology and infectious disease applications.

  • Delivery System Innovation: Addressing limitations in solubility and bioavailability through advanced formulation strategies, including nanoparticle systems and prodrug approaches, as demonstrated by the isotaxel example where strategic acyl migration enhanced water solubility [2].

  • Mechanistic Elucidation: Employing multi-omics approaches to fully characterize the complex mechanisms of action and identify biomarkers for patient stratification in precision medicine applications.

References

validating superoxide detection methods with 2-Hydroxy-1,4-benzoquinone

Author: Smolecule Technical Support Team. Date: February 2026

Established Methods for Superoxide Detection

The table below summarizes the core principles, key applications, and important limitations of several well-characterized methods for detecting superoxide anions.

Method/Probe Core Principle Key Applications & Specificity Notes Key Limitations & Advantages

| Dihydroethidium (DHE)/Hydroethidine | Oxidation by superoxide produces 2-hydroxyethidium, a fluorescent product [1]. | • Widely used for superoxide in cells (e.g., immune cells, platelets) [2] [3]. • Specificity: Can be made more specific for superoxide by measuring the 2-hydroxyethidium product with specific excitation (~400 nm) [1]. | • Limitation: Can be oxidized by other cellular oxidants to ethidium, which is less specific [1]. Can be interfered with by nanozymes with oxidative ability [4]. • Advantage: Accessible for flow cytometry and live-cell imaging [3]. | | MitoSOX Red | Cationic derivative of DHE designed to localize in mitochondria [1]. | • Highly selective detection of mitochondrial superoxide in live cells [1]. | • Limitation: As a DHE derivative, it shares some potential interference issues, though its localization adds specificity. • Advantage: Provides crucial spatial information about superoxide generation. | | Cytochrome c Reduction | Superoxide reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), measurable by absorbance at 550 nm [5]. | • A classical, well-established method for superoxide detection [5]. | • Limitation: Can be reduced by other cellular components, requiring controls with Superoxide Dismutase (SOD) to confirm specificity [5]. | | Nitrobluetetrazolium (NBT) Reduction | Reduction by superoxide converts the yellow, water-soluble NBT to a blue, insoluble formazan precipitate [4]. | • A common colorimetric assay for superoxide. | • Limitation: Moderate sensitivity due to the poor water solubility of its reduced product [4]. | | Water-soluble Tetrazolium Salts (e.g., WST-8) | Reduction by superoxide produces a water-soluble formazan dye [2] [4]. | • Colorimetric detection of superoxide, including from activated immune cells [2]. | • Limitation: Like NBT, it may react with other reductants. • Advantage: Reported to have higher sensitivity than NBT and yields a water-soluble product for easier measurement [2] [4]. | | Electron Paramagnetic Resonance (EPR) with spin probes (e.g., CMH) | Spin probes (e.g., CMH) trap radicals, forming a stable, detectable paramagnetic adduct [3]. | • Considered a "gold standard" for direct detection and quantification of radical generation rates [3]. • High specificity when used with appropriate controls. | • Limitation: Requires specialized, expensive equipment and expertise [3]. The quality of the spin trap (e.g., DMPO) and incubation time are critical factors [4]. | | 1,4-Hydroquinone (H₂Q) | Scavenges superoxide radicals and is oxidized back to 1,4-benzoquinone (BQ). The consumption of H₂Q is measured by its decreasing fluorescence [6]. | • A newer, fluorescence-based method suggested for detecting superoxide in heterogeneous photocatalytic systems [6]. | • Limitation: Method is less established in biological systems and requires validation for each specific application [6]. • Advantage: The fluorescence of H₂Q allows for easy and accurate measurement [6]. |

Experimental Protocols for Key Methods

Here are detailed methodologies for some of the most relevant techniques, which you can adapt for your comparative studies.

1. Dihydroethidium (DHE) Detection by Flow Cytometry [3] This protocol is ideal for quantifying superoxide production in cell populations, such as immune cells or platelets.

  • Cell Preparation: Isolate the cells of interest (e.g., platelets) and resuspend them in an appropriate buffer at a density of 2 x 10⁸ cells/mL. Allow cells to rest for 30 minutes at 37°C.
  • Probe Loading: Prepare a 5 mM stock of DHE in DMSO. Add DHE to the cell suspension at a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.
  • Stimulation & Measurement: Treat cells with the desired agonist or inhibitor. Analyze the cells immediately using a flow cytometer. For DHE, measure fluorescence in the PE (phycoerythrin) channel or similar (~590 nm emission). To enhance specificity for superoxide, use excitation at ~400 nm and emission at ~590 nm to detect the 2-hydroxyethidium product [1].
  • Specificity Controls: Include controls with a superoxide scavenger like Polyethylene Glycol-conjugated Superoxide Dismutase (PEG-SOD) to confirm that the signal is due to superoxide.

2. Electron Paramagnetic Resonance (EPR) with CMH Spin Probe [3] This method is used for direct and quantitative measurement of superoxide generation.

  • Sample Preparation: Isolate and resuspend cells (e.g., platelets) in a modified Tyrode's buffer.
  • Spin Probe Incubation: Prepare the spin probe system. For the CMH probe, the protocol suggests using a mixture that includes the probe itself, the metal chelator deferoxamine (to prevent Fenton reactions), and diethyldithiocarbamate (DETC). Incubate the cell suspension with this prepared spin probe mixture.
  • Stimulation and Loading: Stimulate the cells as required. Subsequently, transfer the sample into a specialized glass capillary designed for EPR spectrometry.
  • Measurement and Quantification: Analyze the sample using an EPR spectrometer. The intensity of the characteristic signal from the CMH radical adduct is directly proportional to the amount of superoxide generated. This can be quantified and compared across different experimental conditions.

3. Validation of Method Specificity A comparison guide must address validation. The following workflow is critical for any method to confirm that the measured signal originates from superoxide. The diagram below outlines the logical process for validating that your detected signal is specific to superoxide.

G Workflow for Validating Superoxide-Specific Signal Start Sample Divided and Treated Group1 Experimental Group (Standard Protocol) Start->Group1 Group2 Control Group (+ PEG-SOD) Start->Group2 Measure Measure Signal (e.g., Fluorescence, EPR) Group1->Measure Group2->Measure Compare Compare Signals Measure->Compare ResultValid Signal is significantly reduced in control Compare->ResultValid Yes ResultInvalid No significant change in signal Compare->ResultInvalid No ConclusionValid Conclusion: Signal is Superoxide-Specific ResultValid->ConclusionValid ConclusionInvalid Conclusion: Signal is NOT Specific or Superoxide is absent ResultInvalid->ConclusionInvalid

The key to this validation is the use of Polyethylene Glycol-conjugated Superoxide Dismutase (PEG-SOD) as a specific scavenger [3]. A significant reduction in the measured signal in the PEG-SOD-treated group confirms that the signal was indeed generated by superoxide.

Key Considerations for Your Comparison Guide

When presenting these methods, it's crucial to highlight these overarching points:

  • There is no universal "best" method. The choice depends on your specific needs: required sensitivity and specificity, the need for spatial information (e.g., MitoSOX for mitochondria), the need for quantification (EPR), and equipment availability.
  • Specificity is paramount. As shown in the validation workflow, any claim of superoxide detection must be supported by scavenger controls like PEG-SOD. Methods like DHE require careful setup to ensure specificity for superoxide over other ROS.
  • Context of 2-HBQ and H₂Q: While 2-HBQ itself is not a standard detection probe, its reduced form, 1,4-hydroquinone (H₂Q), has been proposed as a novel, fluorescence-based probe for superoxide in chemical systems [6]. Your guide could position this as an emerging method, noting that its application in complex biological systems requires further validation.

References

2-Hydroxy-1,4-benzoquinone inhibitory potency compared to other topoisomerase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Data Availability for 2-Hydroxy-1,4-benzoquinone

While This compound is recognized as a simple hydroxyquinone and a building block for more complex molecules [1], the searched literature does not contain experimental data on its potency as a topoisomerase inhibitor. The provided studies focus on its more complex derivatives.

Comparison of Established Topoisomerase Inhibitors

For context, the table below summarizes the inhibitory activity and mechanisms of other topoisomerase inhibitors discussed in the research, which can serve as a benchmark for comparison.

Table: Potency and Mechanisms of Select Topoisomerase Inhibitors

Inhibitor Class / Name Target Key Mechanism Reported Potency (Cell-Based) Key Characteristics / Notes
Monocyclic Quinones [2] [3] Topoisomerase II (Topo II) Catalytic inhibitor (blocks ATPase activity, does not cause DNA strand breaks) [2] [4] IC50 < 1 μM (certain derivatives) [2] Derived from HU-331; minimal cardiotoxicity compared to fused-ring quinones like anthracyclines [2].
HU-331 [4] Topo IIα & IIβ Catalytic inhibitor (binds ATPase domain) [4] IC50 < 10 μM in various cell lines [4] Oxidation product of Cannabidiol (CBD); shows antitumor activity without cardiotoxicity in mouse models [4].
Phenanthrenequinones (e.g., Calanquinone A, Denbinobin) [5] Topo II (Predicted) Information not specified in search results IC50 0.08–1.66 μg/mL [5] Natural products with significant cytotoxicity across multiple human cancer cell lines [5].
Camptothecins (e.g., Topotecan, Irinotecan) [6] [7] Topoisomerase I (Topo I) Poison (stabilizes DNA-enzyme complex, preventing DNA re-ligation) [6] [7] Marketed drugs [7] [8] Can cause severe side effects like diarrhea and bone marrow damage [6].
Etoposide [6] [7] Topo II Poison (stabilizes DNA-enzyme complex) [6] [7] Marketed drug [7] Associated with risk of secondary leukemias [4].
Anthracyclines (e.g., Doxorubicin) [7] [4] Topo II Poison (intercalates into DNA and stabilizes complex) [7] Marketed drug [7] Known to cause cardiotoxicity [2] [4].

Mechanism of Action: Catalytic Inhibition vs. Poisoning

The mechanism of action is a critical differentiator among topoisomerase inhibitors. The following diagram illustrates the two primary mechanisms, highlighting where this compound derivatives like HU-331 act differently from many established drugs.

G TopoInhibit Topoisomerase Inhibitor Mechanism Mechanism of Action TopoInhibit->Mechanism Poison Poisons (e.g., Etoposide, Doxorubicin) Mechanism->Poison Catalytic Catalytic Inhibitors (e.g., HU-331) Mechanism->Catalytic ResultPoison Stabilized 'Cleavable Complex' Irreversible DNA Double-Strand Breaks Cell Death Poison->ResultPoison ResultCatalytic Enzyme Function Blocked No DNA Strand Breaks Cell Death Catalytic->ResultCatalytic Note Potential for fewer long-term side effects (e.g., reduced cardiotoxicity, secondary malignancies) ResultCatalytic->Note

How to Proceed with Your Research

The lack of direct data on this compound presents a clear research opportunity. Here are some suggested steps:

  • Investigate Close Analogs: The most promising leads from your search are the 3-hydroxy-1,4-benzoquinone derivatives studied by Petronzi et al. [3] and the well-characterized compound HU-331 [4]. These demonstrate that the monocyclic benzoquinone scaffold can be a potent and potentially safer topoisomerase II catalytic inhibitor.
  • Design an Experimental Protocol: To generate the missing data, you could propose a standard topoisomerase inhibition assay. This typically involves:
    • Enzyme Activity Assay: Using purified human topoisomerase I or II enzyme and supercoiled plasmid DNA. The relaxation of DNA supercoils is visualized using gel electrophoresis [4].
    • Viability/Cytotoxicity Assay: Treating a panel of human cancer cell lines (e.g., MCF-7, A549) with the compound and measuring cell viability using methods like the MTT assay to determine IC50 values [3].
    • Mechanism Elucidation: Performing a DNA cleavage assay to determine if the compound is a poison (causing DNA breaks) or a catalytic inhibitor (preventing enzyme activity without breaks) [4].

References

efficiency comparison of different catalysts for 2-Hydroxy-1,4-benzoquinone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods at a Glance

The table below summarizes the two identified synthetic approaches.

Synthetic Method Catalyst/Reagent Used Target Compound Reported Yield Key Reaction Conditions
Frémy's Salt Oxidation [1] Frémy's salt (potassium nitrosodisulfonate) HU-331 (a monoterpene-substituted 2-hydroxy-1,4-benzoquinone) and other derivatives Information not specified in results Oxidation of resorcinol derivatives [1]
Pd-catalyzed C-H Functionalization [2] Palladium(II) catalyst (specific complex not detailed) Donor-substituted benzoquinone charge-transfer derivatives Up to 82% for one-step synthesis from 1,4-benzoquinone Mild conditions; base-free; ambient temperature; acetone solvent [2]

Detailed Experimental Protocols

Here is a closer look at the experimental details for each method.

Frémy's Salt Oxidation for Medicinal Compounds

This method is part of a pathway to create this compound derivatives with potential anticancer activity [1].

  • Workflow Objective: To synthesize a library of polysubstituted this compound derivatives, such as HU-331, for biological evaluation [1].
  • Key Reagents: Polysubstituted resorcinol derivatives, Frémy's salt [1].
  • Experimental Outline: The specific resorcinol precursor is oxidized using Frémy's salt to yield the corresponding this compound target. The search results note that this method was used to produce compounds with increased stability and potent antiproliferative properties [1].
Palladium-Catalyzed C-H Functionalization for Optoelectronics

This method is used to directly functionalize 1,4-benzoquinone for applications in material science [2].

  • Workflow Objective: To efficiently create a series of novel benzoquinone-based charge-transfer derivatives for exploring optoelectronic properties [2].
  • Key Reagents: 1,4-Benzoquinone, arylboronic acids, Palladium(II) catalyst [2].
  • Experimental Outline: The reaction involves a direct coupling between 1,4-benzoquinone and an arylboronic acid donor molecule. This palladium-catalyzed C-H functionalization occurs under mild and base-free conditions in acetone at ambient temperature, requiring no additional oxidant [2]. An alternative route for difunctionalized compounds uses a dibromobenzoquinone and a palladium(0) catalyst under harsher conditions (100°C) [2].

The following diagram illustrates the contrast between these two experimental workflows.

G cluster_0 Frémy's Salt Oxidation cluster_1 Pd-catalyzed C-H Functionalization A Resorcinol Derivative B Frémy's Salt Oxidation A->B C This compound Derivative (e.g., HU-331) B->C D 1,4-Benzoquinone F Pd-catalyzed Coupling (Mild conditions) D->F E Arylboronic Acid E->F G Donor-substituted Benzoquinone F->G

Recommendations for Further Research

The information available does not allow for a direct efficiency comparison of catalysts for synthesizing the core this compound structure. To build a more comprehensive guide, you may need to:

  • Consult Specialized Databases: Conduct a deeper literature search on platforms like SciFinder, Reaxys, or Web of Science using specific keywords such as "this compound synthesis kinetic study" or "quinone synthesis catalyst turnover number comparison".
  • Define Efficiency Metrics: Clearly define the parameters for "efficiency," as it can encompass yield, reaction time, catalyst loading, temperature, selectivity, and environmental footprint. A catalyst with a high yield but long reaction time may be less efficient for large-scale synthesis than one with a slightly lower yield but faster kinetics.
  • Explore Other Catalytic Systems: Investigate other catalytic methods not mentioned here, such as electrochemical synthesis or the use of other metal catalysts (e.g., copper or iron).

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

UNII

C7I5HV2JFI

Other CAS

2474-72-8

Wikipedia

Hydroxy-1,4-benzoquinone

Dates

Last modified: 08-15-2023

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